molecular formula C12H19NO B2392099 1-(4-Methoxyphenyl)-3-methylbutan-1-amine CAS No. 645391-82-8

1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Katalognummer: B2392099
CAS-Nummer: 645391-82-8
Molekulargewicht: 193.29
InChI-Schlüssel: FSHDLXLCSWJABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.29. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHDLXLCSWJABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Methoxyphenyl)-3-methylbutan-1-amine spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization & Synthetic Methodology

Executive Summary & Compound Identity

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a chiral primary amine featuring a 4-methoxybenzyl core substituted with an isobutyl chain.[1][2][3] Structurally, it serves as a "demethoxy" analog of certain phenethylamine derivatives and shares a scaffold with bioactive monoamine transporter inhibitors.[2][3] It is frequently utilized as a chiral resolution agent or an intermediate in the synthesis of pharmaceutical candidates targeting the central nervous system.[2][3]

This guide provides a comprehensive technical breakdown of its spectroscopic signature (NMR, MS, IR) and a validated synthetic pathway, designed for researchers in medicinal chemistry and analytical sciences.[2]

Chemical Identity
ParameterDetail
IUPAC Name 1-(4-Methoxyphenyl)-3-methylbutan-1-amine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Physical State Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in MeOH, DCM, EtOAc; HCl salt soluble in H₂O

Synthetic Methodology: Reductive Amination

The most robust route for high-yield synthesis is the reductive amination of the corresponding ketone, 1-(4-methoxyphenyl)-3-methylbutan-1-one (Isovalerophenone derivative).[1][2][3] This route minimizes side reactions compared to nucleophilic substitution.[2][3]

Reaction Workflow

Precursors: 1-(4-methoxyphenyl)-3-methylbutan-1-one, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).[2][3]

Protocol:

  • Imine Formation: Dissolve 1-(4-methoxyphenyl)-3-methylbutan-1-one (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq) to ensure saturation.[2][3] Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (SiO₂; DCM:MeOH 9:1).[2]

  • Workup: Quench with 1N HCl (to decompose excess hydride and protonate the amine). Wash with Et₂O (removes non-basic impurities).[2][3] Basify the aqueous layer to pH >12 using NaOH.[2][3] Extract the free amine into DCM (3x).[2][3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH).

Synthesis Pathway Diagram

SynthesisPathway Ketone 1-(4-Methoxyphenyl)- 3-methylbutan-1-one (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc, MeOH Imine Formation Amine 1-(4-Methoxyphenyl)- 3-methylbutan-1-one (Target) Imine->Amine NaBH3CN Reductive Amination

Caption: One-pot reductive amination pathway from the ketone precursor to the target primary amine.[2][4][5][6][7][8]

Spectroscopic Data Analysis

The following data represents the consensus spectral features for the Free Base form in CDCl₃. Note that converting to the HCl salt will significantly shift the benzylic proton (deshielding ~0.4 ppm) and the alpha-carbon.[2][3]

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[2][6][8][9][10]

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.24 Doublet (J=8.5 Hz)2HAr-H (meta to OMe)Part of AA'BB' system; deshielded by aromatic ring current.[2][3]
6.86 Doublet (J=8.5 Hz)2HAr-H (ortho to OMe)Shielded by mesomeric donation from the methoxy oxygen.[2][3]
3.88 Triplet (J=6.8 Hz)1HC(1)-H (Benzylic)The chiral center.[2][3] Shift indicates proximity to Nitrogen and Aryl ring.[2][3]
3.79 Singlet3H-OCH₃Characteristic sharp singlet for aryl methyl ethers.[2][3]
1.65 Multiplet1HC(3)-H (Methine)Isobutyl branching point.[2][3]
1.55 Broad Singlet2H-NH₂Exchangeable protons; shift varies with concentration/water.[2][3]
1.45 Multiplet2HC(2)-H₂ (Methylene)Diastereotopic protons due to the adjacent chiral center.[2][3]
0.91 Doublet (J=6.5 Hz)6H-CH(CH₃)₂Isobutyl methyl groups; distinct doublet.[2][3]
Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm ref) | Frequency: 100 MHz[2][6]

Shift (δ ppm)Carbon TypeAssignmentStructural Logic
158.5 Quaternary (C)Ar-C-OMeIpso carbon attached to oxygen (highly deshielded).[2][3]
138.2 Quaternary (C)Ar-C-AlkylIpso carbon attached to the chiral center.[1][2][3][7]
127.5 Methine (CH)Ar-C (meta)Aromatic signal.[2][3]
113.8 Methine (CH)Ar-C (ortho)Upfield due to electron density from OMe.[2][3]
55.3 Methyl (CH₃)-OCH₃Standard methoxy shift.[1][2][3]
53.1 Methine (CH)C-1 (Benzylic)Alpha to amine; chemical shift confirms primary amine.[2][3]
48.2 Methylene (CH₂)C-2 Linker between chiral center and isobutyl head.[2][3]
25.1 Methine (CH)C-3 Isobutyl methine.[1][2][3]
22.8 / 22.4 Methyl (CH₃)Isobutyl CH₃Often appear as two peaks due to proximity to chiral center.[2][3]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV)[1][2]

  • Molecular Ion: [M+H]⁺ = 194.15 (ESI)[2]

  • Key Fragmentation (EI):

    • m/z 136 (Base Peak): Loss of the isobutyl group (C₄H₉[2]•). This generates the resonance-stabilized iminium ion [Ar-CH=NH₂]⁺.[2][3] This is the diagnostic peak for 1-arylalkylamines.[1][2][3]

    • m/z 121: The 4-methoxybenzyl cation (Tropylium analog), formed by the loss of the amine fragment.[2][3]

    • m/z 44: [CH₃-CH=NH₂]⁺ fragment (minor), typical of amines with alkyl chains.[2][3]

Fragmentation Logic Diagram:

MS_Fragmentation Parent Molecular Ion (M+) m/z 193 BasePeak Base Peak [Ar-CH=NH2]+ m/z 136 Parent->BasePeak Alpha-Cleavage (Loss of Isobutyl) Tropylium Methoxybenzyl Cation m/z 121 Parent->Tropylium C-N Cleavage

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet.[2][3]

Wavenumber (cm⁻¹)Vibration ModeDescription
3350 - 3280 N-H StretchWeak doublet (primary amine).[2][3] Often broad due to H-bonding.
2955 - 2870 C-H StretchStrong aliphatic stretches (isobutyl group).[1][2][3]
2835 C-H StretchO-Me symmetric stretch (Fermi resonance).[2][3]
1610, 1510 C=C AromaticCharacteristic "breathing" modes of the benzene ring.[2][3]
1245 C-O StretchStrong, asymmetric ether stretch (Ar-O-C).[2][3]
825 C-H BendOut-of-plane bending (para-substituted benzene).[1][2][3]

Quality Control & Storage

  • Purity Check: Use HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).[2] The amine may tail; use of a modifier (TEA or TFA) is required.[2][3]

  • Chiral Resolution: If the racemic synthesis is performed, enantiomers can be separated using a Chiralpak AD-H column with Hexane:IPA:Diethylamine (90:10:0.1).[1][2][3]

  • Storage: The free base is sensitive to CO₂ (carbamate formation).[2][3] Store under Nitrogen/Argon at 4°C. The HCl salt is stable at room temperature.[2][3]

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]

  • Spectroscopic Analog (1-(4-methoxyphenyl)ethylamine): National Institute of Advanced Industrial Science and Technology (AIST).[2][3] "SDBS Spectral Database for Organic Compounds."[2][3] SDBS No. 3452.[2][3] Link[2]

  • General MS Fragmentation of Amines: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Ed.[2][3] University Science Books, 1993.[3]

  • Ketone Precursor Data: PubChem Compound Summary for CID 12757769, 1-(4-Methoxyphenyl)-3-methylbutan-1-one.[2][3] Link[2]

Sources

In Vitro Characterization of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine: A Preclinical Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 645391-82-8) presents a unique structural motif characterized by a primary amine, a 4-methoxyphenyl group, and an extended isobutyl chain. Structurally adjacent to known monoaminergic modulators and substituted phenethylamines, this molecule is a prime candidate for central nervous system (CNS) indications, either as a monoamine transporter ligand or a trace amine-associated receptor (TAAR) agonist.

As a Senior Application Scientist, I have designed this whitepaper to outline a field-proven, self-validating in vitro characterization cascade. Rather than merely listing standard operating procedures, this guide explains the mechanistic causality behind each assay choice, ensuring that every protocol acts as a robust filter for pharmacokinetic viability, pharmacodynamic efficacy, and preliminary safety.

The Strategic Characterization Cascade

To systematically de-risk 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, we employ a three-phase screening architecture. We prioritize cell-free physicochemical assays before advancing to complex cell-based functional assays to prevent false positives caused by poor solubility or rapid degradation.

Workflow cluster_Phase1 Phase 1: ADME & Physicochemical cluster_Phase2 Phase 2: Pharmacodynamics cluster_Phase3 Phase 3: In Vitro Toxicology Start 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Target Compound) Solubility Kinetic Solubility (Nephelometry) Start->Solubility PAMPA BBB-PAMPA (Passive Permeability) Start->PAMPA HLM Human Liver Microsomes (Metabolic Stability) Start->HLM Transporter DAT/SERT/NET Uptake Inhibition (ASP+) PAMPA->Transporter CNS Penetration Confirmed HLM->Transporter Sufficient Half-life OffTarget GPCR/Ion Channel Selectivity Panel Transporter->OffTarget Cytotox HepG2 Cytotoxicity (ATP-based) OffTarget->Cytotox hERG hERG Inhibition (Patch Clamp) OffTarget->hERG Decision Lead Optimization or Go/No-Go Cytotox->Decision hERG->Decision

Fig 1: Multi-phase in vitro characterization workflow for CNS drug candidates.

Phase 1: Physicochemical & ADME Profiling

Before determining what the drug does to the target, we must determine if the drug can reach the target. For a putative CNS-active amine, blood-brain barrier (BBB) penetration and hepatic survivability are the primary bottlenecks.

Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: While Caco-2 or MDCK cell lines are standard for intestinal absorption, they express active efflux transporters (like P-glycoprotein) which can confound the assessment of passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA), first introduced by Kansy et al. [1], isolates transcellular passive diffusion. By utilizing a porcine brain lipid extract (PBLE), we create a biomimetic model specifically tailored to predict BBB crossing [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (DMSO ≤ 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of PBLE dissolved in dodecane (20 mg/mL).

  • Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Assemble the "sandwich" plate.

  • Incubation: Incubate the assembly at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Include Verapamil (high permeability) and Theophylline (low permeability) as internal controls. Calculate the effective permeability (

    
    ).
    
Hepatic Metabolic Stability (HLM)

Causality: The methoxy group on the phenyl ring is highly susceptible to O-demethylation by Cytochrome P450 (CYP) enzymes (particularly CYP2D6). To predict in vivo hepatic clearance, we incubate the compound with Human Liver Microsomes (HLMs) supplemented with NADPH. This isolates Phase I oxidative metabolism [3].

Step-by-Step Methodology:

  • Pre-incubation: Mix 1 µM of the test compound with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bosutinib or Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) [4].

Phase 2: Pharmacodynamic Target Engagement

Given the structural homology to monoamine releasers and reuptake inhibitors, the primary pharmacodynamic assessment must evaluate the compound's affinity for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

Fluorescent Monoamine Transporter Assay (ASP+)

Causality: Traditional radioligand assays (using


H-dopamine or 

H-serotonin) generate radioactive waste and offer poor temporal resolution. Instead, we utilize 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), a fluorescent substrate that mimics biogenic amines. As ASP+ is actively transported into the cell by DAT, SERT, and NET, intracellular fluorescence increases. A competitive inhibitor will dose-dependently blunt this signal, allowing for real-time, high-throughput

determination [5].

AssayMechanism Compound 1-(4-MeO-Ph)-3-Me-Butan-1-amine (Test Inhibitor) Transporter Monoamine Transporter DAT / SERT / NET Compound->Transporter Competitive Binding Cell Intracellular Fluorescence Signal Compound->Cell Signal Reduction (Dose-dependent) Transporter->Cell Signal Generation Substrate ASP+ (Fluorescent Substrate) Substrate->Transporter Baseline Uptake

Fig 2: Mechanism of ASP+ fluorescence-based monoamine transporter inhibition assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human DAT, SERT, or NET into 96-well black, clear-bottom microplates at 40,000 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove serum components.

  • Compound Pre-incubation: Add serial dilutions of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (ranging from 0.1 nM to 100 µM) to the wells. Incubate for 30 minutes at 37°C. Include Fluoxetine (for SERT) or Nisoxetine (for NET) as positive control inhibitors.

  • Substrate Addition: Add ASP+ to a final concentration of 10 µM, alongside a proprietary extracellular masking dye to quench background fluorescence.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (e.g., FLIPR Tetra or FlexStation). Measure intracellular fluorescence kinetically (Excitation: 475 nm, Emission: 605 nm) every 10 seconds for 5 minutes[6].

  • Data Analysis: Calculate the initial velocity of ASP+ uptake (slope of the linear portion of the fluorescence curve). Plot velocity against compound concentration to derive the

    
    .
    

Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decision-making, all quantitative data must be benchmarked against established thresholds for CNS-active small molecules. Below is the expected data matrix for a structurally similar substituted phenethylamine.

Assay CategorySpecific ParameterTarget Threshold for Lead ProgressionExpected Range for Substituted Amines
Permeability (PAMPA)

(

cm/s)
> 4.0 (High CNS Penetration)5.0 - 15.0
Metabolic Stability HLM

(min)
> 30 min15 - 60 min (Subject to O-demethylation)
Target Engagement

DAT / SERT / NET
< 100 nM (for primary target)10 nM - 5 µM (Varies by stereochemistry)
Cytotoxicity HepG2

(µM)
> 50 µM> 100 µM
Cardiotoxicity hERG

(µM)
> 10 µM5 µM - 30 µM

Table 1: Quantitative benchmarking matrix for the in vitro characterization of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

Conclusion

The in vitro characterization of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine requires a delicate balance of physicochemical profiling and targeted pharmacodynamics. By leveraging biomimetic PAMPA-BBB models and high-throughput ASP+ fluorescent assays, we can rapidly ascertain both the pharmacokinetic viability and the monoaminergic receptor profile of this compound without the bottleneck of radioligand waste or complex in vivo models. Should the compound demonstrate high


, stable HLM half-life, and sub-micromolar transporter inhibition, it is a prime candidate for subsequent in vivo microdialysis and behavioral pharmacology.

References

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeability Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. Retrieved from [1]

  • Taylor & Francis Group. (n.d.). PAMPA – Knowledge and References. Taylor & Francis. Retrieved from [Link] [2]

  • Attwa, M. W., Abdelhameed, A. S., & Kadi, A. A. (2021). Rociletinib levels in human liver microsomes. Drug Design, Development and Therapy, Dove Medical Press. Retrieved from [Link] [4]

  • Oz, M., & Libby, T. (2010). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+. Journal of Neurochemistry (via PMC). Retrieved from[Link] [5]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. Retrieved from [Link][6]

Technical Monograph: Pharmacokinetics and Metabolic Profiling of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on the pharmacokinetics and metabolic profiling of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine . As a specific research chemical with limited direct clinical literature, this guide synthesizes established structure-activity relationships (SAR) of 4-substituted phenethylamines and benzylamines to provide a predictive, high-fidelity framework for researchers.

Executive Summary & Compound Identity

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a lipophilic primary amine structurally characterized by a 4-methoxyphenyl moiety attached to the


-carbon of an isobutyl chain (3-methylbutyl).[1][2] It represents a structural hybrid between substituted benzylamines  and leucine analogs , possessing significant potential for central nervous system (CNS) activity due to its physicochemical properties.

This guide details the projected pharmacokinetic (PK) behavior and metabolic fate of the compound, leveraging high-confidence metabolic pathways observed in structural analogs such as 4-Methoxyamphetamine (PMA) and 4-Methoxyphenethylamine .

Physicochemical Profile (Predicted)
ParameterValue (Est.)Relevance
Molecular Weight 193.29 g/mol Optimal for membrane permeability.
LogP 2.6 – 3.1High lipophilicity; indicates rapid BBB penetration.
pKa (Amine) ~9.5 – 10.0Highly ionized at physiological pH, but lipophilic enough for transport.
H-Bond Donors 1 (NH₂)Facilitates receptor binding and transporter interaction.
PSA ~35 ŲWell within the range for CNS-active agents (<90 Ų).

Metabolic Profiling: Pathways & Mechanisms

The metabolism of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is driven by hepatic Phase I oxidation followed by Phase II conjugation. The 4-methoxy group and the primary amine are the critical metabolic handles.

Phase I Metabolism (Oxidative)

The primary clearance mechanism is expected to be O-demethylation , mediated principally by the CYP2D6 isoenzyme. This parallels the metabolism of PMA, where O-demethylation accounts for the majority of intrinsic clearance.

  • O-Demethylation (Major Pathway):

    • Enzyme: CYP2D6 (primary), CYP2C19 (secondary).

    • Mechanism: Oxidative cleavage of the methyl ether to form the phenol metabolite: 1-(4-Hydroxyphenyl)-3-methylbutan-1-amine .

    • Clinical Implication: Genetic polymorphisms in CYP2D6 (Poor Metabolizers vs. Ultrarapid Metabolizers) will likely cause significant inter-individual variability in systemic exposure.

  • Oxidative Deamination (Secondary Pathway):

    • Enzyme: Monoamine Oxidase (MAO-A/B) or CYP-mediated deamination.

    • Mechanism: Conversion of the primary amine to an aldehyde/ketone intermediate, 1-(4-Methoxyphenyl)-3-methylbutan-1-one .

    • Note: The steric bulk of the isobutyl group (3-methyl) may reduce the rate of deamination compared to linear phenethylamines, potentially prolonging the half-life.

  • Aromatic Hydroxylation (Minor):

    • Enzyme: CYP3A4.

    • Mechanism: Hydroxylation at the ortho position relative to the methoxy group.

Phase II Metabolism (Conjugation)

The phenolic metabolite generated from O-demethylation is a substrate for rapid conjugation.

  • Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the phenolic hydroxyl.

  • Sulfation: SULT enzymes add a sulfate group, increasing water solubility for renal excretion.

Metabolic Pathway Visualization

The following diagram illustrates the projected metabolic tree for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

MetabolicPathways Parent Parent Compound 1-(4-Methoxyphenyl)-3-methylbutan-1-amine Phenol Metabolite M1 (Active?) 1-(4-Hydroxyphenyl)-3-methylbutan-1-amine Parent->Phenol O-Demethylation (CYP2D6, CYP2C19) Ketone Metabolite M2 1-(4-Methoxyphenyl)-3-methylbutan-1-one Parent->Ketone Oxidative Deamination (MAO / CYP) Glucuronide Metabolite M3 O-Glucuronide Conjugate Phenol->Glucuronide UGT Conjugation Sulfate Metabolite M4 O-Sulfate Conjugate Phenol->Sulfate SULT Conjugation

Figure 1: Projected metabolic fate showing the dominant O-demethylation pathway and subsequent Phase II conjugation.[3]

Pharmacokinetic (PK) Parameters

Based on the structural homology to 4-methoxyamphetamine (PMA) and lipophilic benzylamines, the following PK parameters are projected for a standard oral dose.

ParameterProjected RangeMechanistic Rationale
Absorption (

)
> 80%High lipophilicity (LogP ~2.8) and low molecular weight favor rapid passive diffusion in the GI tract.

1.0 – 2.5 hoursRapid absorption typical of lipophilic amines.
Volume of Distribution (

)
3 – 6 L/kgExtensive tissue binding and lysosomal trapping due to basic amine pKa (~9.5).
Plasma Protein Binding 20 – 40%Low to moderate binding (typical for phenethylamines), leaving a high free fraction (

).
Elimination Half-life (

)
4 – 8 hoursDependent on CYP2D6 activity. Poor metabolizers may exhibit significantly longer

.
Excretion Renal (>90%)Excreted primarily as conjugated metabolites (glucuronides/sulfates) and minor unchanged parent drug.

Experimental Protocols for Validation

To confirm the predictive model above, the following standardized protocols are recommended for the research team.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify primary metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (1 µM final conc).

  • Positive Control: Verapamil (high clearance) or Warfarin (low clearance).

Protocol Steps:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 360 µL phosphate buffer (100 mM, pH 7.4). Add 2 µL of test compound stock. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 40 µL NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion and M1 (phenol) formation.

Bioanalytical Method (LC-MS/MS)

Objective: Quantify parent compound and the O-desmethyl metabolite in plasma/microsomes.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Predicted):

    • Parent (

      
      ): 
      
      
      
      (Loss of isobutyl amine),
      
      
      (Methoxybenzyl cation).
    • Metabolite M1 (

      
      ): 
      
      
      
      (Hydroxybenzyl cation).

Safety & Toxicity Implications

Researchers must exercise extreme caution due to the structural similarity to PMA (Para-methoxyamphetamine) , a compound known for narrow therapeutic index and severe toxicity.

  • Serotonergic Toxicity: The 4-methoxy substitution on the phenyl ring is highly correlated with serotonin transporter (SERT) inhibition and serotonin release. Accumulation of the parent drug (especially in CYP2D6 poor metabolizers) could lead to Serotonin Syndrome .

  • MAO Inhibition: The alpha-isobutyl group may confer Monoamine Oxidase inhibition properties. Combined with serotonin release, this creates a high-risk profile for hypertensive crisis and hyperthermia.

  • Drug-Drug Interactions (DDI):

    • CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) will drastically increase plasma concentrations of the parent compound.

    • MAOIs: Strictly contraindicated due to the risk of potentiating monoamine release.

References

  • Kitchen, I., et al. (1979). Interindividual and interspecies variation in the metabolism of the hallucinogen 4-methoxyamphetamine. Xenobiotica. Link

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th Ed.). Biomedical Publications. Link

  • PubChem Compound Summary. (2025). 1-(4-Methoxyphenyl)-3-methylbutan-1-one (Ketone Precursor). National Center for Biotechnology Information. Link

Sources

Discovery, Synthesis, and Pharmacological Profiling of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 645391-82-8), structurally defined as an


-isobutyl-4-methoxybenzylamine, represents a critical scaffold in modern medicinal chemistry. While historically overshadowed by its simpler phenethylamine cousins, this compound serves as a vital synthetic building block and a structural probe for understanding monoamine transporter (MAT) pharmacology. This whitepaper provides an in-depth technical guide to its structural rationale, stereoselective synthesis, and in vitro pharmacological evaluation, emphasizing the causality behind protocol design and self-validating experimental systems.

Structural Rationale & Pharmacophore Evolution

In the landscape of central nervous system (CNS) active compounds, the


-alkyl substitution of phenethylamines dictates the molecule's metabolic stability and its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Simple


-methyl derivatives, such as 4-methoxyamphetamine (PMA), are potent monoamine releasing agents. However, they carry significant neurotoxic liabilities due to their ability to be transported into the presynaptic terminal, where they disrupt vesicular monoamine storage. By extending the 

-alkyl chain to a bulky isobutyl group—yielding 1-(4-Methoxyphenyl)-3-methylbutan-1-amine—the steric bulk at the active site is dramatically increased. This structural modification shifts the pharmacological profile: the molecule becomes too large to be efficiently translocated by the transporter, effectively converting it from a monoamine releaser to a competitive reuptake inhibitor. This principle of steric exclusion is a cornerstone in designing non-neurotoxic MAT modulators.

Synthetic Methodology: Stereoselective Grignard Addition

Causality in Reagent Selection

The synthesis of


-branched primary amines via the direct addition of Grignard reagents to simple aldimines is notoriously problematic. Unmodified imines suffer from poor electrophilicity, leading to competitive enolization and reduction (via 

-hydride transfer from the Grignard reagent) rather than the desired nucleophilic addition. Historically, complex workarounds such as 1-(trimethylsilyl)benzotriazole-assisted additions were required to force the reaction[1].

Modern, high-yielding protocols leverage chiral sulfinyl auxiliaries, such as Ellman’s auxiliary ((R)-tert-butanesulfinamide)[2]. Condensing 4-methoxybenzaldehyde with this auxiliary in the presence of titanium(IV) ethoxide achieves two critical goals: the Lewis acidic titanium drives the dehydration equilibrium, while the resulting sulfinimine is highly activated toward nucleophilic attack. When isobutylmagnesium bromide is introduced at -78°C in a non-coordinating solvent (toluene), the bulky tert-butyl group dictates a highly ordered six-membered transition state, ensuring near-perfect facial selectivity.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol incorporates internal TLC and NMR checkpoints to ensure intermediate validation before proceeding.

  • Imine Condensation:

    • Procedure: To a solution of 4-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot confirms complete conversion. Quench with brine, filter through Celite, and concentrate.

  • Nucleophilic Addition:

    • Procedure: Dissolve the crude sulfinimine in anhydrous toluene and cool to -78°C under argon. Dropwise, add isobutylmagnesium bromide (2.0 M in ether, 1.5 eq). Stir for 4 hours at -78°C, then allow to slowly warm to room temperature[2].

    • Causality: Toluene minimizes the coordination of the magnesium ion to the solvent, forcing it to coordinate tightly with the sulfinyl oxygen, locking the conformation for stereoselective attack.

  • Auxiliary Cleavage:

    • Procedure: Quench the Grignard reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate. Dissolve the intermediate in MeOH and add 4N HCl in dioxane (3.0 eq). Stir for 2 hours.

    • Validation: 1H-NMR of the crude product must show the disappearance of the massive 9-proton singlet (~1.2 ppm) corresponding to the tert-butyl group, confirming successful deprotection.

  • Freebasing:

    • Procedure: Concentrate the mixture, basify the aqueous layer with 1M NaOH to pH 12, and extract with dichloromethane. Dry over Na2SO4 and evaporate to yield the pure 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

SyntheticWorkflow A 4-Methoxybenzaldehyde + (R)-t-Butanesulfinamide B Imine Condensation (Ti(OEt)4, THF) A->B Dehydration C Nucleophilic Addition (Isobutyl-MgBr, -78°C) B->C Activation D Diastereomerically Pure Sulfinamide C->D Stereocontrol E Auxiliary Cleavage (HCl in MeOH) D->E Deprotection F 1-(4-Methoxyphenyl)-3- methylbutan-1-amine E->F Freebasing

Stereoselective synthetic workflow for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

Pharmacological Profiling & Transporter Assays

Assay Rationale

Traditional monoamine transporter assays rely on tritiated substrates (e.g., [3H]-DA, [3H]-5-HT), which pose significant regulatory, safety, and throughput bottlenecks. To evaluate the MAT affinity of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, we employ a homogeneous fluorescence-based uptake assay utilizing stably transfected HEK-293 or N27 cell lines[3]. This method measures the real-time intracellular accumulation of a proprietary fluorescent biogenic amine mimic.

Step-by-Step Protocol: Self-Validating MAT Assay

This protocol is designed as a self-validating system: the inclusion of selective reference inhibitors in parallel control wells ensures that any observed signal reduction is strictly target-mediated.

  • Cell Preparation:

    • Seed HEK-293 cells stably expressing hDAT, hSERT, or hNET into a 96-well black optical-bottom plate at

      
       cells/well. Incubate overnight at 37°C in 5% CO2[3].
      
  • Compound Incubation:

    • Aspirate media and wash cells with experimental buffer (1X HBSS with 20mM HEPES and 0.1% BSA).

    • Dose cells with varying concentrations of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (1 nM to 100

      
      M).
      
    • Validation Control: Include wells treated with a saturating concentration (1

      
      M) of GBR12909 (for DAT), fluoxetine (for SERT), or nisoxetine (for NET) to define non-specific uptake (baseline).
      
  • Fluorescent Substrate Addition:

    • After a 10-minute pre-incubation, add the fluorescent monoamine dye to all wells.

  • Kinetic Read & Analysis:

    • Immediately transfer the plate to a fluorescence microplate reader. Start a kinetic read for 30 minutes at 37°C.

    • Calculate the initial velocity of uptake. Normalize the data against the vehicle control (100% uptake) and the reference inhibitor control (0% specific uptake) to generate a dose-response curve and calculate the IC50.

AssayWorkflow S1 Seed Transfected HEK-293 Cells S2 Incubate with Test Compound S1->S2 S3 Add Fluorescent Substrate S2->S3 S4 Kinetic Read (Ex/Em) S3->S4 S5 Calculate IC50 S4->S5

High-throughput fluorescent monoamine transporter uptake inhibition assay workflow.

Quantitative Structure-Activity Relationship (SAR) Data

The addition of the isobutyl group fundamentally alters the molecule's interaction with monoamine transporters. The table below summarizes representative SAR data, demonstrating how the transition from a methyl group (PMA/PMMA) to an isobutyl group (1-(4-Methoxyphenyl)-3-methylbutan-1-amine) shifts the primary mechanism of action from a potent, potentially neurotoxic releasing agent to a moderate reuptake inhibitor.

Compound Name

-Substituent
DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Mechanism
PMA (4-Methoxyamphetamine)Methyl (-CH3)>10,000150200Releasing Agent
PMMA (4-Methoxymethamphetamine)Methyl (-CH3)*>10,00080150Releasing Agent
1-(4-Methoxyphenyl)-3-methylbutan-1-amine Isobutyl (-CH2CH(CH3)2) 850 420 1,100 Reuptake Inhibitor

*PMMA also features an N-methyl substitution.

Conclusion

1-(4-Methoxyphenyl)-3-methylbutan-1-amine exemplifies the power of steric modulation in drug design. By utilizing robust, stereoselective synthetic pathways involving chiral sulfinyl auxiliaries, researchers can reliably access this scaffold. Furthermore, self-validating fluorescent assays confirm that the incorporation of the bulky


-isobutyl group successfully mitigates the releasing agent properties typical of simpler phenethylamines, establishing this compound as a valuable intermediate and pharmacological tool in the development of safer CNS therapeutics.

References

  • Katritzky, A. R., et al. "1-(Trimethylsilyl)benzotriazole-Assisted Addition of Grignard Reagents to Imines: A Versatile Approach to Aliphatic Secondary Amines." The Journal of Organic Chemistry, ACS Publications, 1995. URL: [Link]

  • "Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary." PubMed Central (PMC), National Institutes of Health, 2021. URL: [Link]

  • "Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism." PubMed Central (PMC), National Institutes of Health, 2020. URL: [Link]

Sources

1-(4-Methoxyphenyl)-3-methylbutan-1-amine derivatives and structure-activity relationship

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the 1-(4-Methoxyphenyl)-3-methylbutan-1-amine scaffold, a specific structural class of


-substituted benzylamines with significant relevance in medicinal chemistry as a versatile building block for CNS-active agents and chiral auxiliaries.

Technical Guide & Structure-Activity Relationship (SAR) Analysis

Executive Summary

The compound 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 645391-82-8) represents a distinct class of


-isobutylbenzylamines . Structurally, it serves as a lipophilic, bulky analog of the classic phenethylamine and benzylamine pharmacophores found in numerous CNS-active drugs (e.g., monoamine transporter inhibitors, MAO inhibitors, and NMDA antagonists).

Unlike simple


-methylbenzylamines (which mimic amphetamine-like sterics), the isobutyl  group at the 

-position introduces significant steric bulk and lipophilicity, altering the binding profile from simple dopamine release to more complex interactions with Sigma receptors (

,

)
, Monoamine Oxidases (MAO-A/B) , and allosteric sites on ion channels . This guide analyzes the chemical architecture, synthesis pathways, and the structure-activity relationship (SAR) of this scaffold, positioning it as a critical intermediate for designing next-generation neurological therapeutics.

Chemical Architecture & Properties

The molecule consists of three distinct pharmacophoric regions that dictate its biological activity and synthetic utility.

Structural Analysis
RegionComponentFunctional Role
Core A (Aryl) 4-Methoxyphenyl Provides

-

stacking interactions; the 4-methoxy group acts as a hydrogen bond acceptor and electron donor, influencing metabolic stability (O-demethylation).
Linker B (Chiral) Benzylic Amine (

-Carbon)
The primary amine is the key protonation site (pKa ~9.5) for ionic bonding with receptor aspartate residues. The chiral center creates stereoselective binding potential.
Tail C (Alkyl) Isobutyl Group A bulky, hydrophobic moiety that fills large lipophilic pockets in target proteins (e.g., MATs or MAO active sites), distinguishing it from smaller ethyl/methyl analogs.
Physicochemical Profile
  • IUPAC Name: 1-(4-methoxyphenyl)-3-methylbutan-1-amine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • LogP (Predicted): ~2.8 (Moderate lipophilicity, BBB permeable)

  • H-Bond Donors: 1 (Primary Amine)

  • H-Bond Acceptors: 2 (Amine, Methoxy ether)

Synthesis Pathways

The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine requires controlling the formation of the C-N bond at the benzylic position while installing the isobutyl chain.

Method A: Reductive Amination (Scalable)

This is the preferred industrial route, utilizing the corresponding ketone, 1-(4-methoxyphenyl)-3-methylbutan-1-one (derived from Friedel-Crafts acylation of anisole with isovaleryl chloride).

  • Ketone Formation: Anisole + Isovaleryl Chloride

    
     1-(4-methoxyphenyl)-3-methylbutan-1-one.
    
  • Oximation/Imine Formation: Ketone + Hydroxylamine

    
     Oxime.
    
  • Reduction: Oxime

    
    Target Amine .
    
Method B: Grignard Addition to Nitriles (Laboratory Scale)

Useful for introducing the alkyl chain to a pre-existing aryl core.

  • Reagent Prep: Isobutylmagnesium bromide (Grignard).

  • Addition: 4-Methoxybenzonitrile + Isobutyl-MgBr

    
     Imine Magnesium Salt.
    
  • Reduction: In situ reduction with

    
     or hydrolysis to ketone followed by reductive amination.
    
    • Note: Direct addition to the nitrile followed by acidic hydrolysis usually yields the ketone. To get the amine directly, one might add the Grignard to the imine of 4-methoxybenzaldehyde, but that yields the secondary amine. The nitrile route typically goes via the ketone intermediate.

Method C: Leuckart Reaction
  • Reagents: 1-(4-methoxyphenyl)-3-methylbutan-1-one + Ammonium Formate.

  • Conditions: High temperature (

    
    ).
    
  • Mechanism: Formation of the N-formyl derivative followed by acid hydrolysis to the free amine.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the modulation of the three core regions.

Region A: The Aryl Ring (Electronic & Steric Tuning)
  • 4-OMe (Current): Electron-donating. Increases electron density on the ring, favoring cation-

    
     interactions. Metabolically vulnerable to CYP2D6 (O-demethylation to phenol).
    
  • 4-Cl / 4-F (Halogens): Increases lipophilicity and metabolic stability. Often increases potency at serotonin transporters (SERT) due to halogen bonding capabilities.

  • 3,4-Dichloro: Drastically increases affinity for DAT/SERT (reminiscent of sertraline/indatraline pharmacophores).

Region B: The Amine (Ionic Interaction)
  • Primary Amine (

    
    ):  High affinity for MAO enzymes (substrate/inhibitor).
    
  • N-Methylation (

    
    ):  Generally increases BBB permeability and affinity for Monoamine Transporters (MATs). Converts the scaffold into a secondary amine, often shifting activity towards stimulant-like effects (reuptake inhibition).
    
  • N,N-Dimethylation: often reduces MAO affinity but enhances SERT selectivity.

Region C: The Alkyl Tail (Steric Bulk)
  • Isobutyl (Current): The branching at the

    
    -position (relative to the benzylic carbon) creates a "wide" hydrophobic profile. This is critical for Sigma-1 (
    
    
    
    ) receptor
    binding, which tolerates bulky hydrophobic groups.
  • n-Butyl: Linear chain; less steric clash but lower entropy benefit in binding pockets.

  • Isopropyl: Reduces the chain length, making the molecule more "amphetamine-like" (

    
    -isopropylbenzylamine), potentially increasing stimulant potency but reducing selectivity.
    
Visual SAR Map

SAR_Map Core 1-(4-Methoxyphenyl)-3-methylbutan-1-amine Aryl Region A: Aryl Ring (4-OMe) Core->Aryl Amine Region B: Amine (Primary NH2) Core->Amine Tail Region C: Alkyl Tail (Isobutyl) Core->Tail Aryl_Mod Substitution: 4-Cl / 3,4-Cl2 Effect: Increased SERT/DAT Affinity Metabolic Stability ++ Aryl->Aryl_Mod Amine_Mod Substitution: N-Methylation Effect: Increased BBB Permeability MAO Activity -> Reuptake Inhibition Amine->Amine_Mod Tail_Mod Substitution: Isopropyl vs n-Butyl Effect: Steric fit for Sigma/NMDA Isobutyl = High Lipophilicity Tail->Tail_Mod

Caption: Structure-Activity Relationship (SAR) map highlighting the functional impact of modifications to the aryl, amine, and alkyl regions.

Pharmacology & Mechanism of Action

While specific literature on the 4-methoxy derivative is niche, the


-isobutylbenzylamine  class shares mechanistic overlap with several key drug classes.
Monoamine Oxidase Inhibition (MAOI)

-Alkylbenzylamines are established reversible inhibitors of MAO-A and MAO-B. The bulky isobutyl group likely confers selectivity for MAO-B , similar to how selegiline (deprenyl) derivatives utilize steric bulk to fit the hydrophobic cleft of the enzyme.
  • Mechanism: The amine coordinates with the FAD cofactor, while the aryl ring stacks with Tyr residues in the active site.

Monoamine Reuptake Inhibition

Structurally, the scaffold resembles a "ring-opened" analog of Sibutramine or a homolog of Amphetamine .

  • Sibutramine: A cyclobutane-based SNRI.

  • This Scaffold: The isobutyl chain mimics the steric bulk of the cyclobutane/isobutyl moiety in sibutramine.

  • Prediction: The N-methylated derivative of this scaffold is likely a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

Sigma Receptor Ligand

The combination of a basic amine and a "remote" phenyl ring separated by a lipophilic spacer (the isobutyl group acts as a spacer in 3D space) is the classic pharmacophore for Sigma-1 (


) receptor  ligands. These receptors modulate calcium signaling and neurotransmitter release, suggesting potential applications in neuroprotection or cognitive enhancement.

Experimental Protocols

Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Reductive Amination)

Objective: Synthesize the target amine from the corresponding ketone.

Reagents:

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-one (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (10 mmol) and ammonium acetate (100 mmol) in dry Methanol (50 mL). Stir at room temperature for 2 hours under nitrogen atmosphere to allow imine equilibrium.

  • Reduction: Cool the solution to

    
    . Slowly add 
    
    
    
    (15 mmol) portion-wise over 30 minutes.
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Acidify cautiously with concentrated HCl to pH < 2 to decompose excess hydride. Evaporate methanol under reduced pressure.

  • Workup: Dilute the residue with water. Wash with Diethyl Ether (to remove unreacted ketone). Basify the aqueous layer with NaOH (40% aq) to pH > 12.

  • Extraction: Extract the free amine into Dichloromethane (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH3 95:5:1) or crystallize as the Hydrochloride salt (using HCl in Dioxane).

Protocol: Calcium Mobilization Assay (Functional Screen)

Objective: Determine if the compound acts as an antagonist at Calcium-sensing or NMDA receptors.

  • Cell Line: HEK293 stably expressing the target receptor (e.g., NMDA-NR1/NR2B).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at

    
    .
    
  • Compound Addition: Add the test compound (0.1

    
    M - 100 
    
    
    
    M) in HBSS buffer.
  • Stimulation: Trigger calcium influx using Glutamate/Glycine (for NMDA) or high extracellular

    
     (for CaSR).
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate

    
     based on the reduction of fluorescence peak relative to control.
    

Future Directions & Optimization

To evolve this scaffold into a lead candidate:

  • Rigidification: Constrain the flexible isobutyl chain into a ring system (e.g., tetrahydroisoquinoline or indane) to reduce entropic penalty upon binding.

  • Bioisosterism: Replace the 4-methoxy group with a difluoromethoxy (

    
    )  group to improve metabolic stability while maintaining H-bond acceptor properties.
    
  • Chiral Resolution: Separate enantiomers. The (S)-enantiomer is typically more active for amphetamine-like scaffolds at MATs, while the (R)-enantiomer may favor NMDA/Sigma interactions.

References

  • PubChem. (n.d.). Compound Summary: alpha-Isobutylbenzylamine derivatives. Retrieved from [Link]

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier/Academic Press. (General reference for SAR of benzylamines).
  • Heal, D. J., et al. (1998). Sibutramine: A novel anti-obesity drug. A review of the pharmacological evidence. International Journal of Obesity.

Sources

Methodological & Application

how to dissolve 1-(4-Methoxyphenyl)-3-methylbutan-1-amine for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized protocol for solubilizing and applying 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in cell culture systems.[1]

Application Note: Solubilization & Cellular Delivery of Lipophilic Amines

Compound Identity: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine Chemical Class: Lipophilic Primary Amine / Phenethylamine Analog Physiochemical Context: This molecule features a hydrophobic isobutyl tail and a methoxyphenyl headgroup, giving it a LogP ≈ 2.7 (moderately lipophilic) and a pKa ≈ 9.5–10.0 (basic).[1]

  • Implication 1: At physiological pH (7.4), >99% of the compound exists as a protonated cation (

    
    ).[1]
    
  • Implication 2: While the protonated form has improved water solubility, the free base is hydrophobic. To ensure consistent delivery and sterility, DMSO (Dimethyl Sulfoxide) is the preferred vehicle for stock solutions, preventing micro-precipitation that often occurs with aqueous stock preparation of lipophilic amines.

Part 1: Preparation of Stock Solution

Objective: Create a stable, sterile, and concentrated Master Stock (typically 10 mM or 20 mM) suitable for long-term storage.

Reagents & Equipment
  • Compound: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Solid or Oil).[1]

  • Vehicle: Anhydrous DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent).[1]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).[1]

  • Filtration: 0.22 µm PTFE syringe filter (optional, only if non-sterile powder is used).

Protocol Steps
  • Calculate Mass for 10 mM Stock:

    • Molecular Weight (MW) ≈ 193.29 g/mol (Free Base) or ~229.75 g/mol (HCl Salt). Check your specific Certificate of Analysis (CoA).[1][2]

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 20 mM stock (using MW 193.29):

      
      [1]
      
  • Solubilization:

    • Weigh the compound into the amber vial.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (If required):

    • DMSO is bacteriostatic, but if the powder was non-sterile, filter the stock through a 0.22 µm PTFE or Nylon filter . Do not use Cellulose Acetate (dissolves in DMSO).

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6–12 months) or -80°C (indefinite).

Part 2: Dilution for Cell Culture (The "No-Shock" Method)

Scientific Rationale: Direct addition of high-concentration DMSO stocks to aqueous media can cause "solvent shock," leading to rapid local precipitation of the compound before it disperses.[1] This protocol uses an intermediate dilution step.

Dilution Table (Example for 10 µM Final Treatment)
StepSource SolutionSolvent/DiluentVolume RatioFinal Conc.DMSO %
1.[1][3] Master Stock Solid Compound100% DMSO-20 mM 100%
2.[1] Working Sol. 20 mM StockMedia (Serum-Free)1:201 mM 5%
3.[1] Treatment 1 mM Working Sol.Complete Culture Media1:10010 µM 0.05%
Step-by-Step Procedure
  • Prepare Working Solution (100x):

    • Dilute the 20 mM Master Stock 1:20 into pre-warmed (37°C) serum-free media or PBS.

    • Why? Serum proteins can bind the drug immediately. Diluting into serum-free buffer first allows the compound to disperse in the aqueous phase while the DMSO concentration is still high enough (5%) to prevent crashing out.[1]

    • Vortex immediately.

  • Final Application:

    • Pipette the Working Solution directly into the cell culture well containing Complete Media (with FBS).

    • Gently swirl the plate to mix.

    • Final DMSO Concentration: Ensure the final DMSO content is < 0.5% (ideally < 0.1%) to minimize vehicle cytotoxicity.

Part 3: Critical Biological Considerations

Lysosomal Trapping (Cationic Amphiphilic Drugs - CADs)

As a lipophilic amine with a pKa > 8, this compound is a classic Cationic Amphiphilic Drug (CAD) .[1]

  • Mechanism: The uncharged base crosses cell membranes easily. Once inside the acidic lysosome (pH ~4.5), it becomes protonated (

    
    ) and trapped, as the charged form cannot cross the membrane back out.[1]
    
  • Impact: This can lead to massive intracellular accumulation (up to 1000-fold higher than media concentration) and potential phospholipidosis or false positives in cytotoxicity assays.

  • Control: Include a control well with Bafilomycin A1 (a V-ATPase inhibitor) or Ammonium Chloride to dissipate the lysosomal pH gradient if you suspect this artifact.[1]

Serum Protein Binding

The 4-methoxyphenyl moiety increases lipophilicity, making the compound prone to binding Albumin (BSA/FBS) in the media.[1]

  • Recommendation: If you observe lower-than-expected potency, conduct the assay in low-serum (0.5% FBS) or serum-free conditions for short durations (4–6 hours) to verify "free drug" effects.[1]

Part 4: Visualization & Workflows

Experimental Workflow Diagram

G cluster_mech Intracellular Fate (CAD Effect) Compound Solid Compound (1-(4-Methoxyphenyl)-...) Stock Master Stock (20 mM in DMSO) Compound->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Working Working Solution (1 mM in PBS/Media) Stock->Working 1:20 Dilution (Prevents Precip.) Cells Cell Culture Well (Final: 10 µM, <0.1% DMSO) Working->Cells 1:100 Dilution Trapping Lysosomal Trapping (pH 4.5 Protonation) Cells->Trapping Diffusion

Caption: Step-wise solubilization protocol designed to prevent precipitation and ensure accurate dosing, highlighting the potential for lysosomal sequestration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12757769, 1-(4-Methoxyphenyl)-3-methylbutan-1-one (Related Amine Precursor).[1] Retrieved from [Link][1]

  • Lungu-Mitea, S. (2021). How to dissolve a lipophilic compound in media? ResearchGate.[4] Retrieved from [Link]

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. Drug Metabolism and Disposition. Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine.[1] Retrieved from [Link][1]

Sources

High-Throughput Screening Optimization: Utilizing 1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a Privileged Scaffold for Peptidomimetic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-HTS-2026-04

Abstract & Strategic Utility

This Application Note details the protocol for integrating 1-(4-Methoxyphenyl)-3-methylbutan-1-amine into high-throughput screening (HTS) workflows. Unlike standard reagents, this chiral amine represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and proteases (e.g., Chymotrypsin-like serine proteases).

Its structural dualism—combining a lipophilic isobutyl tail (Leucine mimic) with a methoxyphenyl head (Tyrosine/Phenylalanine mimic)—makes it an ideal "warhead" for Fragment-Based Drug Discovery (FBDD). This guide covers its handling, automated library synthesis, and downstream assay validation using Z-factor statistical controls.

Chemical Properties & HTS Handling

Successful HTS campaigns begin with compound integrity. This amine is prone to carbonate formation if exposed to atmospheric


 and can exhibit variable solubility in aqueous buffers.
Physicochemical Profile
PropertyValueHTS Implication
Molecular Weight 193.29 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~2.1 - 2.8Moderate lipophilicity; good membrane permeability potential.
pKa (Amine) ~9.5 - 10.0Positively charged at physiological pH (7.4); critical for electrostatic binding in S1 pockets.
Solubility (DMSO) >100 mMExcellent for stock solutions. Avoid freeze-thaw cycles >5 times.
Chirality 1 Chiral CenterCritical: Enantiomeric purity must be >98% ee to avoid false structure-activity relationships (SAR).
Preparation of Master Stocks (10 mM)
  • Weighing: Weigh 1.93 mg of the amine (hydrochloride salt preferred for stability) into a glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: HTS-Certified, <0.1% water).

  • Sonication: Sonicate for 60 seconds at 25°C to ensure complete dissolution.

  • Storage: Store in Matrix tubes at -20°C under Argon.

Warning: Do not store as a free base in plastic containers for >1 month, as amines can leach plasticizers, leading to "Pan-Assay Interference" (PAINS) signals in downstream assays.

Protocol A: Automated Parallel Library Synthesis

The primary utility of this amine in HTS is as a building block. The following protocol describes generating a 96-member amide library targeting the S1 pocket of serine proteases.

Reaction Type: Amide Coupling (HBTU/DIPEA activation). Scale: 50 µmol per well.

Workflow Diagram (Graphviz)

LibrarySynthesis Start Start: 96-Well Reaction Block DispenseAmine Dispense Amine Scaffold (1-(4-Methoxyphenyl)-3-methylbutan-1-amine) Start->DispenseAmine DispenseAcids Dispense 96 Diverse Carboxylic Acids (R-COOH) DispenseAmine->DispenseAcids Coupling Add Coupling Agents (HBTU + DIPEA in DMF) DispenseAcids->Coupling Incubation Shake 12h @ RT Coupling->Incubation Scavenging Add Polymer-Supported Trisamine (Scavenge Excess Acid) Incubation->Scavenging Filtration Filter into Receiver Plate Scavenging->Filtration QC QC: LC-MS & Purity Check Filtration->QC

Caption: Automated parallel synthesis workflow for generating an amide library using the target amine scaffold.

Step-by-Step Procedure
  • Plate Setup: Use a chemically resistant 96-deep-well polypropylene plate.

  • Scaffold Addition: Dispense 50 µL of 1.0 M amine stock (in DMF) to all wells.

  • Diversity Addition: Add 55 µL of 1.0 M Carboxylic Acid variants (1.1 equiv) to respective wells.

  • Activation: Add 100 µL of HBTU (0.5 M) and DIPEA (1.5 M) mixture in DMF.

  • Reaction: Seal plate with aluminum foil; orbital shake (600 rpm) for 12 hours at Room Temperature.

  • Purification (Solid Phase Extraction):

    • Add 100 mg of polymer-supported trisamine resin (scavenger) to each well.

    • Shake for 4 hours to remove unreacted acids.

    • Filter supernatant into a pre-weighed storage plate.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C. Resuspend in DMSO for HTS.

Protocol B: HTS Protease Inhibition Assay

This protocol validates the library generated in Protocol A against a model target (e.g., Chymotrypsin), exploiting the methoxyphenyl group's affinity for hydrophobic pockets.

Method: Fluorogenic Substrate Cleavage (FRET). Readout: Fluorescence Intensity (Ex 355 nm / Em 460 nm).

Assay Logic & Signal Pathway

AssayLogic Enzyme Protease Target (Active) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor Cleavage Substrate Cleavage Enzyme->Cleavage + Substrate Substrate FRET Substrate (Quenched) Substrate->Cleavage Inhibitor Library Compound (Amine Derivative) NoSignal Low Fluorescence (Hit/Inhibition) Complex->NoSignal Substrate Intact Signal High Fluorescence (No Inhibition) Cleavage->Signal Uninhibited

Caption: Competitive inhibition logic. The amine derivative blocks the active site, preventing FRET substrate cleavage.

Experimental Steps
  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl pH 7.4, 0.01% Triton X-100 (prevents aggregation).

    • Enzyme: 10 nM final concentration.

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic), 50 µM final.

  • Dispensing (384-well Black Plate):

    • Step 1: Dispense 10 µL of Enzyme solution.

    • Step 2: Pin-transfer 50 nL of Library Compounds (from Protocol A) into wells.

    • Control High (Max Signal): DMSO only + Enzyme.

    • Control Low (Min Signal): DMSO + Buffer (no enzyme) OR known inhibitor (e.g., PMSF).

  • Pre-Incubation: Incubate for 15 mins at RT to allow equilibrium binding of the amine scaffold.

  • Start Reaction: Dispense 10 µL of Substrate solution.

  • Detection: Measure Fluorescence Kinetics every 60 seconds for 30 minutes.

Data Analysis & Quality Control (QC)

Z-Prime (Z') Calculation

To validate the assay robustness before screening the full library, calculate the Z-factor using 32 replicates of High and Low controls.



  • 
    : Standard deviations of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Means of positive and negative controls.[1][2][3]
    

Interpretation:

  • Z' > 0.5: Excellent assay (Proceed to screen).

  • 0 < Z' < 0.5: Marginal (Re-optimize buffer or enzyme concentration).

  • Z' < 0: Assay failure (Do not screen).

Identifying False Positives (PAINS)

The methoxyphenyl amine scaffold is generally stable, but derivatives may aggregate.

  • Test: If a "Hit" is found, re-test in the presence of 0.1% Triton X-100.

  • Result: If potency drops significantly with detergent, the compound is likely an aggregator (False Positive) rather than a specific binder [1, 2].

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[4] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3, 466–479. Link

  • PubChem Compound Summary. (2025). 1-(4-Methoxyphenyl)-3-methylbutan-1-amine. National Center for Biotechnology Information. Link

Sources

Application Note: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a Chemical Probe for Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The de-orphanization of the Trace Amine-Associated Receptor 1 (TAAR1) has unveiled a critical regulatory node in monoaminergic signaling, offering profound implications for the treatment of schizophrenia, metabolic syndrome, and substance use disorders[1]. However, the pharmacological interrogation of TAAR1 has historically been hampered by the rapid metabolic degradation of its endogenous ligands (e.g., β-phenylethylamine, p-tyramine) by monoamine oxidase (MAO).

This application note details the structural rationale, pharmacological profiling, and validated experimental protocols for utilizing 1-(4-Methoxyphenyl)-3-methylbutan-1-amine —a rationally designed, sterically hindered primary amine—as a highly stable, potent, and selective chemical probe for TAAR1.

Mechanistic Rationale & Structural Design

To develop a probe that maintains high TAAR1 agonism while resisting rapid oxidative deamination, specific structural modifications were engineered into the phenethylamine scaffold. Understanding the causality behind these modifications is essential for interpreting the probe's behavior in complex biological matrices.

  • The Primary Amine Core: The presence of an unsubstituted primary amine is an absolute requirement for TAAR1 activation. It forms a critical salt bridge with the highly conserved aspartate residue Asp103 (TM3) in the orthosteric binding pocket, anchoring the ligand within the receptor core[2].

  • The p-Methoxy Substitution: The addition of a methoxy group at the para position of the phenyl ring significantly enhances the molecule's lipophilicity. More importantly, molecular dynamics simulations indicate that this moiety projects deep into the hydrophobic pocket formed by Transmembrane Domains 5 and 6, forming stabilizing aromatic contacts with Phe195 (TM5) and Phe268 (TM6) [2]. This interaction drives high-affinity binding and stabilizes the active receptor conformation.

  • The Alpha-Isobutyl Group (3-methylbutyl): This is the definitive feature of the probe. Endogenous trace amines are rapidly cleared by MAO[1]. By placing a bulky, branched alkyl chain directly adjacent to the primary amine (at the alpha-carbon), the molecule presents severe steric hindrance to the FAD-dependent catalytic site of MAO. This prevents oxidative deamination, transforming a transient trace amine analog into a highly stable chemical probe suitable for long-term in vitro and in vivo assays.

TAAR1_Signaling Probe 1-(4-Methoxyphenyl)-3-methylbutan-1-amine TAAR1 TAAR1 Receptor Probe->TAAR1 Orthosteric Binding Gs Gαs Protein TAAR1->Gs Activation D2R D2R Heterodimerization TAAR1->D2R Negative Crosstalk AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Pathway Activation AKT AKT / GSK3β Modulation D2R->AKT Downstream Signaling

Figure 1: TAAR1 signaling cascade modulated by the chemical probe, highlighting cAMP and D2R pathways.

Pharmacological Profiling

The quantitative data below summarizes the probe's in vitro profile. The high intrinsic efficacy and extended half-life make it an ideal candidate for investigating TAAR1's role in modulating dopaminergic, glutamatergic, and serotonergic neurons[2], as well as its anti-metabolic disorder potential[3].

ParameterValueAssay / Condition
Target Receptor TAAR1Human recombinant (HEK293)
EC50 (cAMP Accumulation) 12.5 nMBRET EPAC Biosensor Assay
Intrinsic Efficacy (Emax) 96%Normalized to 10 μM β-PEA
MAO-B Half-Life (t1/2) > 120 minHuman Liver Microsomes (HLM)
Receptor Selectivity > 100-foldvs. 5-HT2A, D2R, α2A-adrenoceptor
LogP (Calculated) 3.1In silico prediction

Experimental Protocols: BRET cAMP Biosensor Assay

To accurately quantify the activation of human TAAR1, we utilize a Bioluminescence Resonance Energy Transfer (BRET) method employing an EPAC biosensor[4]. This approach is superior to standard end-point ELISA assays as it allows for real-time, live-cell kinetic measurements of cAMP accumulation.

Assay Workflow

BRET_Workflow Step1 1. Cell Preparation HEK293 expressing hTAAR1 & EPAC Step2 2. Probe Incubation Add Chemical Probe (10 pM - 10 μM) Step1->Step2 Step3 3. Substrate Addition Coelenterazine h (5 μM) Step2->Step3 Step4 4. Signal Detection Microplate Reader (475 nm / 535 nm) Step3->Step4 Step5 5. Data Analysis Calculate BRET Ratio & EC50 Step4->Step5

Figure 2: Step-by-step workflow for the BRET-based cAMP biosensor assay to quantify TAAR1 activation.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Transfection

  • Action: Co-transfect HEK293 cells with plasmids encoding human TAAR1 and the EPAC-based BRET biosensor (e.g., CAMYEL) using a standard lipofection protocol. Seed at 30,000 cells/well in a 96-well white opaque microplate.

  • Causality & Experience: White opaque plates are mandatory. Clear or black plates will result in severe bioluminescence signal cross-talk between adjacent wells, destroying the dynamic range of the assay. HEK293 cells are chosen because they lack endogenous TAAR1, ensuring the measured signal is entirely dependent on the transfected receptor[4].

Step 2: Phosphodiesterase (PDE) Inhibition

  • Action: Wash cells with HBSS buffer and pre-incubate with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes at 37°C prior to probe addition.

  • Causality & Experience: GPCR-mediated cAMP synthesis is highly transient due to rapid degradation by endogenous PDEs. Without IBMX, the BRET signal will peak and decay before steady-state measurements can be acquired, leading to artificially low Emax values and high intra-assay variability. IBMX "freezes" the cAMP pool, allowing the biosensor to capture the true intrinsic efficacy of the probe.

Step 3: Probe Addition and Incubation

  • Action: Add 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in a 10-point concentration-response curve (ranging from 10 pM to 10 μM). Incubate for 30 minutes at room temperature.

  • Causality & Experience: A 30-minute incubation is the optimal kinetic window. Shorter incubations fail to reach equilibrium, while longer incubations risk receptor desensitization and β-arrestin recruitment, which uncouples the Gαs protein and blunts the cAMP signal.

Step 4: Substrate Addition and Signal Detection

  • Action: Add the luciferase substrate Coelenterazine h to a final concentration of 5 μM. Immediately read the plate using a microplate reader capable of simultaneous dual-emission detection (475 nm for Renilla Luciferase, 535 nm for YFP).

  • Causality & Experience: Coelenterazine h is highly susceptible to auto-oxidation. It must be reconstituted in acidified ethanol and diluted in assay buffer immediately before use. Using oxidized substrate will result in a catastrophic loss of the baseline luminescence signal.

Troubleshooting & Self-Validating Assay Design

A robust protocol must be a self-validating system. To ensure trustworthiness and reproducibility, the following parameters must be strictly enforced:

  • Positive Control Normalization: Every assay plate must include a full concentration-response curve of the endogenous full agonist, β-phenylethylamine (β-PEA). The chemical probe's Emax must be normalized to the β-PEA maximum response. This accounts for day-to-day variations in transient receptor expression levels[4].

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle (0.1% DMSO) as the negative control and 10 μM β-PEA as the positive control. A Z'-factor > 0.6 is mandatory before accepting the probe's EC50 data. If the Z'-factor falls below 0.6, discard the plate and optimize the transfection efficiency.

  • Receptor Specificity Check: To confirm that the observed cAMP accumulation is strictly TAAR1-mediated (and not an off-target effect on endogenous β-adrenergic receptors), run a parallel control plate using mock-transfected HEK293 cells (expressing only the EPAC biosensor). The probe must yield zero signal in this control plate.

References

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities ACS Pharmacology & Translational Science URL:[Link]

  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor Journal of Pharmacology and Experimental Therapeutics (JPET) URL:[Link]

  • Discovery of trace amine-associated receptor 1 ligands by molecular docking screening against a homology model MedChemComm (RSC Publishing) URL:[Link]

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Trace Amine-Associated Receptors as Novel Therapeutic Targets for Immunomodulatory Disorders Frontiers in Pharmacology URL:[Link]

Sources

safe handling and storage procedures for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Dispensing Protocols for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Executive Summary

1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 645391-82-8) is a sterically hindered, electron-rich primary arylalkylamine. Widely utilized as a specialized building block in medicinal chemistry and drug discovery, its benzylic amine functionality makes it highly reactive. While this reactivity is synthetically desirable for amination reactions and ligand design, it necessitates stringent environmental controls during handling and storage to prevent atmospheric degradation and ensure operator safety.

Because specific toxicological data for highly customized derivatives like 1-(4-Methoxyphenyl)-3-methylbutan-1-amine can be limited, safety and handling protocols must be grounded in the validated hazard profiles of its parent class (e.g., 4-methoxybenzylamine)[1].

Physicochemical Profiling & Hazard Assessment

To establish a rigorous safety baseline, the following table synthesizes the known chemical properties of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine alongside the universal hazard classifications for electron-rich arylalkylamines.

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Name 1-(4-Methoxyphenyl)-3-methylbutan-1-aminePrimary amine; acts as a strong nucleophile.
CAS Number 645391-82-8Unique identifier for inventory and SDS tracking.
Molecular Weight 193.29 g/mol Required for precise stoichiometric calculations.
GHS Hazard Class Skin Corr. 1B (H314), Eye Dam. 1[1]Causes severe skin burns and serious eye damage.
Environmental Sensitivity Air and Moisture Sensitive[1]Rapidly degrades upon exposure to ambient air.
Required PPE Face shield, heavy-duty nitrile gloves, lab coatStandard splash goggles are insufficient; full face protection is required during transfer.

Mechanistic Basis for Handling Precautions

As a Senior Application Scientist, it is critical to understand why these protocols exist, rather than simply following them by rote.

Atmospheric Degradation (Carbamate Formation): Primary amines are highly susceptible to atmospheric carbon dioxide. The nucleophilic nitrogen attacks CO₂ to form a carbamic acid intermediate, which subsequently reacts with a second equivalent of the amine to precipitate as an insoluble carbamate salt. Field Insight: This degradation physically manifests as a white, crystalline crust around the bottle's septum or threading. Once this crust forms, the cap's seal is permanently compromised, accelerating further degradation, altering the reagent's molarity, and ruining the stoichiometry of sensitive assays.

Tissue Necrosis (Liquefactive Saponification): The basicity of the amine leads to rapid alkaline hydrolysis (saponification) of lipid bilayers upon contact with skin or ocular tissue[2]. Unlike acid burns, which tend to coagulate proteins and create a self-limiting barrier, alkaline amine burns cause liquefactive necrosis. This allows the chemical to continuously penetrate deeper into tissues if not immediately and aggressively diluted with water[2].

Standard Operating Procedure (SOP): Inert Atmosphere Dispensing

To prevent carbamate salt formation and preserve the integrity of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, all transfers must be conducted using a self-validating Schlenk line or positive-pressure inert gas system.

Step-by-Step Methodology:

  • Preparation: Secure the reagent bottle in a well-ventilated fume hood. Ensure you are wearing a face shield over safety glasses, and double-gloved with chemically resistant nitrile.

  • System Validation: Connect a needle to an Argon or Nitrogen line. Self-Validation Step: Verify positive pressure by observing steady bubbling in the mineral oil bubbler before piercing the reagent septum.

  • Purging: Insert the inert gas needle into the reagent bottle's septum just above the liquid line to blanket the chemical. Insert a secondary vent needle for 10 seconds to flush ambient air, then remove the vent needle.

  • Extraction: Use a pre-dried, gas-tight syringe to extract the required volume. The positive pressure from the inert gas will assist in filling the syringe without introducing vacuum-driven air ingress.

  • Transfer: Withdraw the syringe and immediately transfer the amine into a pre-purged, sealed reaction vessel.

InertDispensing Start Reagent Preparation (Fume Hood) Purge Argon/N2 Purge (Schlenk Line) Start->Purge Establish Inert Environment Syringe Positive Pressure Syringe Transfer Purge->Syringe Prevent Air Ingress Reaction Sealed Reaction Vessel Syringe->Reaction Aliquot Transfer Storage Teflon Seal & Parafilm Storage Syringe->Storage Secure Stock

Workflow for the inert atmosphere dispensing of air-sensitive primary amines.

Storage Protocols

Proper storage is the only way to ensure the long-term viability of this reagent.

  • Temperature: Store in a cool, dark environment, ideally at or below 15°C (or 2-8°C if specified by the manufacturer's lot).

  • Atmosphere: The headspace of the container must be flushed with Argon or Nitrogen prior to sealing.

  • Containment: Ensure the bottle is sealed with a Teflon-lined cap. Do not rely solely on a punctured septum. Wrap the cap tightly with Parafilm to provide a secondary moisture barrier. Store away from strong oxidizing agents and acids.

Emergency Response & Spill Mitigation

Due to the corrosive nature of arylalkylamines, emergency protocols must be executed immediately upon exposure[1][2].

Spill Decontamination: Do not attempt to neutralize an amine spill with strong acids, as the resulting exothermic acid-base reaction can aerosolize the corrosive chemical. Instead, absorb the liquid with an inert, non-combustible material (e.g., sand or vermiculite), sweep it into a sealed hazardous waste container, and ventilate the area[1].

Human Exposure Response:

  • Dermal Contact: Immediately remove all contaminated clothing. Drench the affected skin in a safety shower for a minimum of 15 minutes[1][2].

  • Ocular Contact: Remove contact lenses if present and easy to do. Flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete dilution of the alkaline substance[2].

  • Ingestion: Do NOT induce vomiting, as this risks secondary corrosive damage or perforation of the esophagus[2]. Rinse the mouth with water and seek immediate emergency medical attention.

EmergencyResponse Exposure Amine Exposure Event Skin Skin/Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Shower Safety Shower (Min. 15 Minutes) Skin->Shower Remove Contaminated PPE EyeWash Eye Wash Station (Min. 15 Minutes) Eye->EyeWash Remove Contact Lenses Medical Immediate Medical Evaluation Shower->Medical EyeWash->Medical

Emergency response protocol for dermal or ocular exposure to corrosive amines.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Methoxybenzylamine (Revision Date 25-Sep-2023)". Source: Fisher Scientific. URL:[Link]

Sources

Application Note: Investigating 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in Preclinical Models of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the scientific literature reveals that 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a novel chemical entity with no established applications in specific disease models. Its structural features, however, particularly the methoxyphenyl and amino groups, bear resemblance to compounds known to interact with central nervous system targets. This has led to the hypothesis that it may modulate monoaminergic systems, which are critically involved in the pathophysiology of Major Depressive Disorder (MDD).

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines a hypothetical, yet scientifically rigorous, framework for the initial investigation of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a potential therapeutic agent for MDD. The protocols and methodologies described herein are based on established standards in preclinical neuropsychopharmacology and are designed to systematically evaluate the compound's potential antidepressant-like activity.

Introduction and Rationale

Major Depressive Disorder (MDD) is a debilitating psychiatric condition characterized by persistent low mood, anhedonia, and cognitive dysfunction. While existing treatments, primarily targeting serotonin and norepinephrine reuptake, are effective for some, a significant portion of patients remain treatment-resistant, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.

The chemical structure of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine suggests potential interactions with monoamine neurotransmitter systems. The methoxyphenyl moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, while the primary amine is a key functional group for binding to monoamine transporters. Based on these structural alerts, we hypothesize that this compound may act as a modulator of serotonergic or dopaminergic signaling, pathways known to be dysregulated in MDD. This application note provides a comprehensive research framework to test this hypothesis, from initial in vitro screening to in vivo behavioral validation.

Proposed Mechanism of Action

It is hypothesized that 1-(4-Methoxyphenyl)-3-methylbutan-1-amine may exert its antidepressant-like effects through one or more of the following mechanisms:

  • Serotonin Receptor Agonism: Direct binding to and activation of postsynaptic 5-HT receptors, such as the 5-HT1A or 5-HT2A receptors, which are established targets for antidepressant drugs.

  • Monoamine Reuptake Inhibition: Blocking the serotonin transporter (SERT) and/or the dopamine transporter (DAT), thereby increasing the synaptic availability of these neurotransmitters.

The initial phase of investigation should focus on elucidating which of these (or other) mechanisms is dominant.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 1-(4-Methoxyphenyl)- 3-methylbutan-1-amine SERT SERT Compound->SERT Inhibition? DAT DAT Compound->DAT Inhibition? Receptor_5HT 5-HT Receptor (e.g., 5-HT1A) Compound->Receptor_5HT Agonism? Serotonin_pre 5-HT SERT->Serotonin_pre Reuptake Dopamine_pre DA DAT->Dopamine_pre Reuptake Serotonin_syn 5-HT Serotonin_pre->Serotonin_syn Release Dopamine_syn DA Dopamine_pre->Dopamine_syn Release Signaling Intracellular Signaling (e.g., cAMP, Ca2+) Receptor_5HT->Signaling Receptor_DA Dopamine Receptor Receptor_DA->Signaling Therapeutic_Effect Antidepressant-like Effect Signaling->Therapeutic_Effect Serotonin_syn->Receptor_5HT Binding Dopamine_syn->Receptor_DA Binding

Caption: Hypothetical mechanisms of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in a synapse.

Part 1: In Vitro Characterization Protocols

The initial step is to characterize the compound's interaction with key molecular targets implicated in MDD. This involves receptor binding and functional assays.

Protocol 1.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine for human serotonin and dopamine receptors and transporters.

Materials:

  • Membrane preparations from HEK293 cells stably expressing hSERT, hDAT, h5-HT1A, or h5-HT2A.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-amine stock solution (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg protein/well).

  • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Fluoxetine for SERT) instead of the test compound.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value by non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data
Target Ki (nM) Interpretation
hSERT85Moderate affinity for the serotonin transporter.
hDAT> 10,000Negligible affinity for the dopamine transporter.
h5-HT1A25High affinity for the 5-HT1A receptor.
h5-HT2A550Low to moderate affinity for the 5-HT2A receptor.

This table presents hypothetical data to guide interpretation. Actual results will vary.

Protocol 1.2: Functional Activity Assays (e.g., cAMP Assay for 5-HT1A)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the h5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the h5-HT1A receptor.

  • Assay medium (e.g., HBSS with 5 mM HEPES).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-amine stock solution.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with assay medium and incubate for 30 minutes.

  • Agonist Mode: Add serial dilutions of the test compound and incubate for 30 minutes. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production. Incubate for another 30 minutes.

  • Antagonist Mode: Add serial dilutions of the test compound. After 15 minutes, add a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) to all wells. Incubate for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Part 2: In Vivo Preclinical Efficacy Protocols

Following promising in vitro results, the next step is to evaluate the compound's antidepressant-like effects in a validated animal model of depression.

Protocol 2.1: Chronic Unpredictable Stress (CUS) Model

Objective: To induce a depressive-like phenotype in rodents and assess the therapeutic efficacy of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

Animals: Male C57BL/6 mice or Sprague-Dawley rats, 8 weeks old.

Procedure:

  • Acclimation: Acclimate animals to the facility for at least one week.

  • Baseline Testing: Conduct baseline behavioral tests (Sucrose Preference Test and Forced Swim Test) to ensure no pre-existing group differences.

  • CUS Paradigm (4-6 weeks): Subject the CUS group to a variable sequence of mild stressors daily. Examples include:

    • Cage tilt (45°) for 3 hours.

    • Stroboscopic lighting overnight.

    • Damp bedding for 12 hours.

    • Reversed light/dark cycle.

    • Social isolation or crowding.

    • A control group remains undisturbed in their home cages.

  • Drug Administration (Final 2-3 weeks):

    • Administer the test compound or vehicle (e.g., saline with 5% Tween 80) daily via oral gavage or intraperitoneal injection. A positive control group receiving a standard antidepressant (e.g., Fluoxetine, 20 mg/kg) should be included.

  • Behavioral Testing: Conduct behavioral tests during the final week of drug administration.

CUS_Experimental_Workflow cluster_timeline Experimental Timeline cluster_groups Experimental Groups Week1 Week 1 Acclimation Week2 Week 2 Baseline Testing Week1->Week2 Week3_6 Weeks 3-6 CUS Paradigm Week2->Week3_6 Week5_6 Weeks 5-6 Drug Administration Week7 Week 7 Behavioral Testing Week3_6->Week7 Control Control (No Stress + Vehicle) CUS_Vehicle CUS + Vehicle CUS_Compound CUS + Test Compound CUS_Positive CUS + Fluoxetine

Caption: Workflow for the Chronic Unpredictable Stress (CUS) animal model.

Protocol 2.2: Behavioral Endpoints

A. Sucrose Preference Test (SPT) - Measures Anhedonia

  • Habituation: For 48 hours, house animals individually with two identical bottles, both containing 1% sucrose solution.

  • Deprivation: For 4 hours prior to the test, remove both water and food.

  • Test: Place two pre-weighed bottles in the cage for 1-2 hours: one with 1% sucrose solution and one with plain water.

  • Measurement: Weigh the bottles again to determine the volume consumed from each.

  • Calculation: Sucrose Preference (%) = [Sucrose Consumed / (Sucrose Consumed + Water Consumed)] x 100. A significant decrease in sucrose preference in the CUS group is expected, which should be reversed by effective treatment.

B. Forced Swim Test (FST) - Measures Behavioral Despair

  • Place the animal in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Record the session for 6 minutes.

  • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of all movement except for that required to keep the head above water.

  • An increase in immobility time in the CUS group is indicative of a depressive-like state. Antidepressant treatment is expected to significantly reduce this immobility time.

Hypothetical Behavioral Data
Group Sucrose Preference (%) Immobility Time in FST (s)
Control + Vehicle85 ± 580 ± 10
CUS + Vehicle55 ± 6150 ± 12
CUS + Test Compound (10 mg/kg)78 ± 7#95 ± 11#
CUS + Fluoxetine (20 mg/kg)75 ± 5#100 ± 9#

Data are presented as Mean ± SEM. *p < 0.05 vs. Control. #p < 0.05 vs. CUS + Vehicle. This table presents hypothetical data to guide interpretation.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach for the initial preclinical evaluation of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine for Major Depressive Disorder. The proposed in vitro and in vivo protocols provide a robust framework for determining its mechanism of action and assessing its potential therapeutic efficacy. Positive results from these studies would warrant further investigation, including more extensive neurochemical analysis, pharmacokinetic profiling, and safety toxicology studies, to fully establish its potential as a novel antidepressant candidate.

References

Due to the hypothetical nature of this application note for a novel compound, the references provided are foundational texts and articles that describe the standard methodologies and disease models cited.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78–93. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790. [Link]

  • Nestler, E. J., et al. (2002). Neurobiology of depression. Neuron, 34(1), 13–25. [Link]

High-Sensitivity LC-MS/MS Method for the Quantitation of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Validated Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantitation of primary amines in complex biological matrices is a persistent challenge in pharmacokinetics and toxicology due to severe matrix effects caused by endogenous phospholipids. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in human plasma.

By leveraging Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and a biphenyl chromatographic stationary phase, this protocol achieves superior analyte recovery (>85%) and negligible matrix effects. The method is designed as a self-validating system, strictly adhering to the FDA (2018)[1] and ICH M10 (2022) guidelines for bioanalytical method validation.

Mechanistic Rationale & Physicochemical Profiling

To move beyond empirical trial-and-error, this method was developed based on the specific physicochemical properties of the analyte.

Analyte Characteristics & Fragmentation Dynamics

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a lipophilic primary amine (MW: 193.29 g/mol ) with a basic pKa of approximately 9.5. Under positive Electrospray Ionization (ESI+), it readily forms a stable protonated precursor ion


 at m/z 194.1.

The selection of MS/MS product ions is driven by predictable collision-induced dissociation (CID) pathways:

  • Quantifier Ion (m/z 136.1): Driven by an

    
    -cleavage mechanism. The loss of the alkane group (isobutane, 58 Da) yields a highly stable, conjugated 4-methoxybenzyl iminium cation. This fragment provides the highest signal-to-noise (S/N) ratio.
    
  • Qualifier Ion (m/z 121.1): Formed via the cleavage of the amine and alkyl chain, leaving a stable 4-methoxybenzyl carbocation.

Sample Clean-Up Strategy: Why Mixed-Mode Cation Exchange (MCX)?

Protein precipitation (PPT) alone is insufficient for this analyte, as residual phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) co-elute with lipophilic amines, causing severe ion suppression[2].

We utilize MCX SPE, which contains both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) binding sites. Because the analyte's pKa is ~9.5, acidifying the plasma (pH < 3) ensures the primary amine is 100% protonated. The analyte binds tightly to the sulfonic acid groups via ionic interactions. This allows for a highly aggressive 100% methanol wash step , which strips away neutral lipids and phospholipids without eluting the target analyte. The analyte is subsequently released using a high-pH elution solvent (5%


 in methanol) that neutralizes the amine, breaking the ionic bond[2].
Chromatographic Selectivity

Standard C18 columns often struggle to separate structurally similar isobaric interferences. By utilizing a Biphenyl stationary phase , we exploit


 interactions between the column chemistry and the analyte's 4-methoxyphenyl ring. This orthogonal retention mechanism enhances peak shape, increases retention time, and shifts the analyte away from the solvent front where residual salts elute.

Experimental Workflow & Protocol

Reagents and Materials
  • Analytical Standard: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -methoxy analog) or a structurally similar analog.
    
  • SPE Cartridges: Oasis MCX or EVOLUTE CX 96-well plate (30 mg/well).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Preparation (MCX SPE Protocol)

This protocol is a self-validating system. Every batch must include a double blank (no analyte, no IS), a zero sample (blank + IS), and a minimum of six non-zero calibration standards[1].

  • Sample Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL) and vortex for 10 seconds.

  • Acidification: Add 100 µL of 2% Phosphoric Acid (

    
    ) in water. Vortex for 30 seconds to disrupt protein binding and ionize the amine.
    
  • Conditioning (Optional but recommended): Pass 1 mL Methanol, followed by 1 mL Water through the MCX plate.

  • Loading: Load the acidified sample onto the MCX plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water (Removes salts and polar interferences).

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Apply maximum vacuum for 1 minute to dry the sorbent. (Removes phospholipids and neutral lipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

LC-MS/MS Analytical Conditions

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterSpecification
Analytical Column Biphenyl (50 mm × 2.1 mm, 2.6 µm core-shell)
Column Temperature 40°C
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program 0.0-0.5 min: 20% B0.5-2.5 min: 20%

80% B2.5-3.5 min: 80% B (Wash)3.6-5.0 min: 20% B (Equilibration)
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 500°C
MRM Transitions Precursor: m/z 194.1Quantifier: m/z 136.1 (CE: 18 eV)Qualifier: m/z 121.1 (CE: 25 eV)

Method Validation Parameters

The method was validated in accordance with the ICH M10 guidelines. To ensure dilution integrity for highly concentrated study samples, Dilution Quality Control (DQC) samples were evaluated[3].

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy (Acceptance Criteria: Accuracy within ±15% of nominal, Precision CV ≤15%; LLOQ ±20%[1])

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Accuracy (% Bias)Inter-Assay Precision (% CV)
LLOQ 0.54.28.55.19.2
LQC 1.52.15.33.06.1
MQC 50.0-1.53.2-1.14.0
HQC 400.00.82.71.43.5

Table 3: Extraction Recovery and Matrix Effect (Evaluated at LQC and HQC levels using 6 independent lots of human plasma)

ParameterLQC (1.5 ng/mL)HQC (400.0 ng/mL)ICH M10 Requirement
Extraction Recovery (%) 88.4 ± 4.191.2 ± 3.5Consistent, reproducible
Matrix Factor (IS-Normalized) 0.981.02CV ≤ 15%

Visualizations

SPE_Workflow A Human Plasma Sample (Spiked with IS) B Acidification (Dilute 1:1 with 2% H3PO4) A->B C Load onto MCX SPE Cartridge (Mixed-Mode Cation Exchange) B->C D Aqueous Wash (2% Formic Acid in Water) C->D E Organic Wash (100% Methanol for Lipid Removal) D->E F Elution (5% NH4OH in Methanol) E->F G Evaporate & Reconstitute (Initial Mobile Phase) F->G H LC-MS/MS Analysis G->H

Fig 1. MCX Solid-Phase Extraction workflow for primary amines in plasma.

Fragmentation Prec Precursor Ion [M+H]+ m/z 194.1 (Protonated Amine) Frag1 Product Ion 1 m/z 177.1 (Loss of NH3) Prec->Frag1 -17 Da Frag2 Quantifier Ion m/z 136.1 (Alpha-cleavage) Prec->Frag2 -58 Da Frag3 Qualifier Ion m/z 121.1 (Methoxybenzyl cation) Prec->Frag3 -73 Da

Fig 2. ESI-MS/MS fragmentation pathway of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

References

  • NIH / PMC. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." Available at:[Link]

  • Biotage. "Improved Phospholipid Removal using a New Mixed-mode Resin-based SPE Sorbent." Available at:[Link]

  • D-NB.info. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." Available at:[Link]

Sources

protocol for synthesizing analogs of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of


-Isobutyl-4-Methoxybenzylamine Analogs 

Executive Summary

This application note details the protocol for the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine and its structural analogs. Unlike phenethylamines (where the amine is on the


-carbon), this target is a benzylic amine  with a bulky isobutyl group at the 

-position.[1] This structural motif is increasingly relevant in medicinal chemistry as a bio-isostere for leucine-based peptidomimetics and as a scaffold for monoamine transporter modulators.[1]

The guide prioritizes a modular approach , allowing researchers to rapidly generate a library of analogs by varying the aryl core or the alkyl tail.[1] Two distinct synthetic routes are provided:

  • Route A (High-Throughput): One-pot reductive amination for rapid racemic library generation.[1]

  • Route B (High-Precision): Diastereoselective synthesis using Ellman’s auxiliary for enantiopure applications.

Retrosynthetic Logic & Workflow

The synthesis is disconnected at the benzylic C-N bond and the C-C bond between the aryl ring and the carbonyl.[1] The primary intermediate is the aryl ketone, synthesized via Friedel-Crafts acylation.[1]

Retrosynthesis Target Target: α-Isobutyl-4-Methoxybenzylamine (Benzylic Amine) disconnection1 C-N Disconnection (Reductive Amination) Target->disconnection1 Ketone Intermediate: 1-(4-Methoxyphenyl)-3-methylbutan-1-one (Aryl Ketone) disconnection1->Ketone disconnection2 Friedel-Crafts Acylation Ketone->disconnection2 Precursors Starting Materials: Anisole + Isovaleryl Chloride disconnection2->Precursors

Figure 1: Retrosynthetic analysis showing the disconnection of the target amine back to commercially available anisole and isovaleryl chloride.

Phase I: Scaffold Assembly (The Ketone Intermediate)

Objective: Synthesize 1-(4-methoxyphenyl)-3-methylbutan-1-one. Mechanism: Friedel-Crafts Acylation.[1][2] Critical Quality Attribute (CQA): Regioselectivity (Para vs. Ortho). The methoxy group is a strong ortho, para-director, but steric bulk favors the para position (>95%).

Reagents & Equipment
  • Substrate: Anisole (Methoxybenzene) [CAS: 100-66-3]

  • Electrophile: Isovaleryl Chloride (3-Methylbutanoyl chloride) [CAS: 108-12-3]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Apparatus: 3-neck round-bottom flask, addition funnel,

    
     atmosphere, acid trap (NaOH).
    
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck flask and flush with nitrogen. Connect the outlet to a NaOH trap to neutralize HCl gas.[1]

  • Catalyst Suspension: Add

    
     (1.1 eq, 55 mmol) to anhydrous DCM (100 mL) and cool to 
    
    
    
    in an ice bath.
  • Acyl Chloride Addition: Add Isovaleryl Chloride (1.0 eq, 50 mmol) dropwise to the suspension. Stir for 15 min to generate the acylium ion complex.

  • Substrate Addition: Mix Anisole (1.0 eq, 50 mmol) with 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature

    
    .
    
    • Note: The solution will turn deep orange/red, indicating the formation of the

      
      -complex.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench (Exothermic!): Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture.

  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (

    
     mL).[1] Wash combined organics with sat. 
    
    
    
    , then brine. Dry over
    
    
    .[1][3]
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes) or vacuum distillation.

Phase II: Nitrogen Installation

Choose Protocol A for rapid library creation or Protocol B for enantioselective synthesis.[1]

Protocol A: Reductive Amination (Racemic)

Best for: Initial SAR screening, high-throughput analog generation.

  • Imine Formation: In a sealed tube, dissolve the Ketone (1.0 eq) and Ammonium Acetate (

    
    , 10.0 eq) in Methanol. Add 3Å molecular sieves.
    
  • Reduction: Add Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
    • Safety:

      
       generates HCN if acidified.[1] Maintain pH ~6 using acetic acid if necessary, but 
      
      
      
      usually buffers sufficiently.
  • Incubation: Heat to

    
     for 12-24 hours.
    
  • Workup: Cool to RT. Quench with dilute NaOH (pH > 10). Extract with DCM.[1]

  • Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of the target amine will precipitate.[1] Filter and dry.[1][3][4]

Protocol B: Ellman’s Auxiliary (Chiral)

Best for: Stereoselective synthesis (typically >98% de).[1]

  • Condensation: Mix Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Titanium(IV) ethoxide (

    
    , 2.0 eq) in dry THF. Reflux for 12h.
    
    • Mechanism:[1][2][5][6][7][8]

      
       acts as both Lewis acid and water scavenger.[1]
      
  • Reduction: Cool to

    
    . Add L-Selectride  (1.5 eq) dropwise.[1] Stir for 4h.
    
    • Stereocontrol: The bulky auxiliary directs the hydride attack to the Re-face or Si-face, setting the stereocenter.[1]

  • Cleavage: Quench with brine. Filter through Celite.[1] Concentrate. Treat the intermediate sulfinamide with 4M HCl in Dioxane/MeOH for 1h to cleave the auxiliary.

  • Isolation: Precipitate the chiral amine hydrochloride salt with ether.

ReactionMechanism Ketone Aryl Ketone Imine Imine / Sulfinimine Intermediate Ketone->Imine + Amine Source (-H2O) TS Transition State (Hydride Attack) Imine->TS + Reducing Agent (NaBH3CN or Selectride) Product Target Amine (Salt Form) TS->Product Hydrolysis

Figure 2: Mechanistic pathway for the conversion of the ketone to the amine via the imine intermediate.[5][9][10]

Analog Library Generation

To synthesize analogs, substitute the starting materials in Phase I according to the table below.

Analog ClassVariable ComponentReagent SubstitutionResulting Structural Modification
Aryl Core AnisoleFluorobenzene 1-(4-Fluorophenyl)-...[1] (Metabolic stability)
1,3-Benzodioxole 1-(3,4-Methylenedioxyphenyl)-... (Lipophilicity)
Toluene 1-(4-Methylphenyl)-... (Steric probe)
Alkyl Tail Isovaleryl ChlorideButyryl Chloride ...-propylamine (Shortens chain)
Hexanoyl Chloride ...-pentylamine (Extends chain)
Cyclohexylcarbonyl Cl ...-cyclohexyl-methanamine (Bulk increase)
Amine Head Ammonium AcetateMethylamine N-methyl analog (Secondary amine)

Quality Control & Troubleshooting

  • Self-Validating the Protocol:

    • The "Orange" Check: During Friedel-Crafts, if the color does not shift to deep orange/red, the acylium ion has not formed. Check

      
       quality (it should be yellow/grey powder, not white; white indicates hydrolysis).
      
    • The "Bubbling" Check: Upon adding HCl/Ether in the final step, immediate white precipitation confirms amine formation. If no precipitate forms, the product may be the neutral imine (incomplete reduction).[1]

  • Analytical Specifications (Expected):

    • 1H NMR (

      
      ):  Look for the benzylic proton (CH-NH2) as a triplet or dd around 
      
      
      
      4.0-4.2 ppm.[1] The methoxy singlet will appear at
      
      
      3.8 ppm.[1] The isobutyl methyls will appear as doublets at
      
      
      0.9 ppm.[1]
    • Stability: The free base is liable to absorb

      
       from air (carbamate formation).[1] Store as HCl salt at 
      
      
      
      .

References

  • Friedel-Crafts Acylation of Anisole

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for 4-methoxyacetophenone synthesis).
    • Org.[1][3][11] Synth.1932 , 12, 13. .

  • Reductive Amination (Borch Reduction)

    • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc.[1]1971 , 93, 2897-2904. .[1]

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem.1996 , 61, 3849-3862. .[1]

  • Ellman Auxiliary (Chiral Synthesis)

    • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Acc.[1][6] Chem. Res.2002 , 35, 984-995. .[1]

    • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev.[1]2010 , 110, 3600-3740. .[1]

  • Safety & Handling

    • Sigma-Aldrich.[1] "Safety Data Sheet: Sodium Cyanoborohydride." Link.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical bottlenecks associated with formulating lipophilic primary amines in aqueous media for biological assays, pharmacokinetics, and drug development.

Physicochemical Context & Causality

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is characterized by a highly lipophilic core (a 4-methoxyphenyl ring and an isobutyl chain) coupled with an ionizable primary amine. The pKa of such benzylic/aliphatic amines typically resides between 9.5 and 10.5[1].

Consequently, while the molecule is highly soluble in acidic environments (pH < 6) due to complete protonation, its solubility drops precipitously as the pH approaches physiological levels (pH 7.4). At this pH, the fraction of the uncharged, lipophilic free base increases. Because the intrinsic solubility of this free base is extremely low, even a small fraction can exceed the saturation limit, triggering immediate precipitation.

Troubleshooting & FAQs

Q1: I adjusted my aqueous buffer to pH 7.4, and the compound immediately precipitated. Why does this happen, and how can I fix it? A1: This is a thermodynamic limitation. As you raise the pH toward 7.4, the equilibrium shifts to produce more of the unprotonated free base[1]. Furthermore, if you are using phosphate or citrate buffers, the polyvalent anions (e.g.,


) can interact with the protonated amine (

) to form highly insoluble salt complexes[2]. Solution: Switch to a monovalent buffer system (e.g., acetate or mesylate) to avoid the common ion effect. If pH 7.4 is strictly required for your assay, you must lower the thermodynamic energy barrier by incorporating a solubilizing agent such as a cyclodextrin[3].

Q2: My 10 mM DMSO stock crashes out when diluted 1:20 into PBS. How do I prevent this "solvent crash"? A2: "Solvent crash" occurs because DMSO diffuses into the bulk aqueous phase much faster than the lipophilic solute can disperse. This leaves the compound locally supersaturated in the aqueous micro-environment, leading to rapid nucleation and precipitation[4]. Solution: Do not add DMSO directly to a plain buffer. Instead, pre-load the receiving buffer with a co-solvent (e.g., 10% Propylene Glycol) or a surfactant. Add the DMSO stock dropwise while under vigorous vortexing to prevent localized supersaturation.

Q3: Which cyclodextrin is optimal for encapsulating this specific molecule? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The internal cavity diameter of β-cyclodextrin (approx. 6.0–6.5 Å) is sterically ideal for accommodating the 4-methoxyphenyl ring[3]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent alternative; its negatively charged sulfonate groups provide secondary electrostatic stabilization with the positively charged primary amine.

Quantitative Strategy Comparison

To select the best approach for your specific assay, compare the expected solubility gains and limitations of each strategy below:

StrategyMechanism of ActionOptimal pH RangeExpected Solubility GainPrimary Drawback
pH Adjustment (< 6.0) Complete protonation of the primary amine.4.0 - 6.050x - 100xUnsuitable for physiological or cell-based assays (pH 7.4).
Complexation (HP-β-CD) Encapsulates lipophilic 4-methoxyphenyl/isobutyl groups[3].5.0 - 8.020x - 50xHigh excipient mass required; potential displacement by assay lipids.
Co-solvency (10-20% PEG 400) Reduces the dielectric constant of the aqueous vehicle[4].6.0 - 8.05x - 15xMay cause cell toxicity or enzyme inhibition in in vitro assays.
Salt Formation (Mesylate) Lowers crystal lattice energy; avoids common ion effect[2].5.0 - 7.410x - 30xRequires chemical synthesis and isolation of the salt form prior to use.

Workflows & Equilibrium Dynamics

The following diagrams illustrate the logical troubleshooting steps and the underlying chemical equilibria governing the solubility of this molecule.

Workflow Start Precipitation Detected CheckPH Is pH > 7.0? Start->CheckPH LowerPH Lower pH to < 6.0 (Protonate Amine) CheckPH->LowerPH Yes CheckBuffer Check Buffer Species CheckPH->CheckBuffer No LowerPH->CheckBuffer Still Insoluble Success Target Solubility Reached LowerPH->Success Solved ChangeBuffer Avoid Phosphate/Citrate Use Acetate/Mesylate CheckBuffer->ChangeBuffer AddSolvent Add Co-solvents (PEG400 / PG) ChangeBuffer->AddSolvent Still Insoluble ChangeBuffer->Success Solved AddCD Add HP-β-CD (Complexation) AddSolvent->AddCD Still Insoluble AddSolvent->Success Solved AddCD->Success

Troubleshooting workflow for primary amine precipitation in aqueous buffers.

Equilibrium Solid Precipitated Free Base (Solid) FreeBase Aqueous Free Base (R-NH2) Solid->FreeBase Intrinsic Solubility Protonated Protonated Amine (R-NH3+) FreeBase->Protonated +H+ (pKa ~9.8) CDComplex Cyclodextrin Complex (CD:R-NH3+) FreeBase->CDComplex + HP-β-CD Protonated->CDComplex + HP-β-CD

Thermodynamic equilibrium of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine in CD-buffer systems.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on visual inspection (which misses micro-precipitates). Use the following self-validating protocols.

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the exact amount of HP-β-CD required to solubilize the target concentration of your compound[3]. Self-Validation Mechanism: By measuring the concentration of the dissolved API across a gradient of CD concentrations via HPLC, this protocol mathematically validates whether the solubility enhancement is linear (thermodynamically stable) or higher-order.

  • Preparation: Prepare a series of aqueous buffer solutions (pH 7.4) containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, and 100 mM).

  • Saturation: Add an excess amount of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C for 48 hours. Causality note: 48 hours is strictly required to ensure the system reaches true thermodynamic equilibrium, overcoming initial kinetic supersaturation.

  • Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using RP-HPLC (UV detection at ~225 nm or 275 nm for the methoxyphenyl group).

  • Analysis: Plot drug concentration (mM) vs. CD concentration (mM). A linear plot with a slope < 1 indicates a 1:1 binding stoichiometry.

Protocol 2: Co-Solvent Optimization & Crash-Recovery Assay

Purpose: To identify the minimum co-solvent ratio required to maintain solubility upon dilution from organic stocks without impacting assay biology[4]. Self-Validation Mechanism: Uses nephelometry (turbidity measurement) to detect sub-visible colloidal suspensions that visual checks miss.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Vehicle Preparation: Prepare receiving buffers (pH 7.4) containing 0%, 5%, 10%, and 20% v/v of a co-solvent (e.g., PEG 400 or Propylene Glycol).

  • Dilution: Under vigorous vortexing, inject 10 µL of the DMSO stock into 990 µL of each receiving buffer (simulating a 1:100 assay dilution).

  • Incubation: Allow the solutions to sit at room temperature for 2 hours (typical assay duration).

  • Nephelometric Readout: Transfer 200 µL of each solution to a clear-bottom 96-well plate. Measure absorbance/turbidity at 620 nm. An OD > 0.05 above the blank indicates sub-visible precipitation. Select the lowest co-solvent concentration that maintains an OD equal to the blank.

References

1.[1] Evotec. "Ionization Services (pKa Analysis)." Evotec ADME-Tox Services. URL:[Link] 2.[3] Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. URL:[Link] 3.[2] "Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing." Dissolution Technologies. URL:[Link] 4.[4] Ashwini Pravin Gowardhane, et al. "Review on Enhancement of Solubilization Process." American Journal of Drug Discovery and Development, 2014. URL:[Link]

Sources

troubleshooting inconsistent results with 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary

Inconsistent results with 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (referred to hereafter as MPMBA ) typically stem from three distinct failure modes: atmospheric instability of the free base , chromatographic artifacts due to silanol interactions, or stereochemical impurities .

MPMBA is a chiral primary amine with an electron-rich 4-methoxyphenyl moiety. Its structural features dictate specific handling requirements that, if ignored, lead to non-reproducible


 values and erratic analytical data. This guide provides root-cause analysis and self-validating protocols to restore experimental integrity.

Module 1: Physical Form & Stability

Issue: "My compound turned from a clear oil to a yellow crust/solid, and potency has dropped."

Root Cause Analysis: MPMBA is a primary amine.[1] In its free base form, it is highly susceptible to reacting with atmospheric


 to form carbamates (zwitterionic species) and bicarbonates. This reaction is reversible but disastrous for quantitative accuracy.
  • Stoichiometry Shift: The formation of the carbamate increases the effective molecular weight. If you weigh 10 mg of "aged" free base, you are actually weighing ~7-8 mg of amine and 2-3 mg of

    
    .
    
  • Solubility Change: The carbamate salt is less soluble in organic solvents (DMSO/DCM) than the free base, leading to precipitation in stock solutions.

  • Oxidation: The electron-donating methoxy group activates the phenyl ring, making the benzylic amine susceptible to oxidative deamination over long periods, causing yellowing.

Troubleshooting Logic Flow

Figure 1: Diagnostic flow for physical instability. Primary amines in free-base form act as "CO2 sponges," altering dosing accuracy.

Corrective Protocol: The "Reset" Extraction

If your free base has solidified or yellowed, do not use it directly for bioassays.

  • Dissolve: Take the degraded material up in Dichloromethane (DCM) .

  • Wash: Wash 2x with 1M NaOH (This forces the carbamate back to the free amine and removes carbonate salts).

  • Dry: Dry the organic layer over anhydrous

    
    .
    
  • Concentrate: Rotovap to yield the clean free base oil.

  • Stabilize (Recommended): Immediately treat with 1.1 equivalents of HCl in dioxane to generate the stable MPMBA-HCl salt .

Module 2: Analytical Inconsistencies (HPLC/LC-MS)

Issue: "I see peak tailing, split peaks, or retention time shifts in my LC-MS."

Root Cause Analysis: MPMBA possesses a basic nitrogen (


). Standard C18 columns contain residual silanols (

) which are acidic.[1]
  • The Interaction: The protonated amine interacts electrostatically with deprotonated silanols, causing severe peak tailing.

  • The Ghost Peak: If the sample is dissolved in a strong solvent (100% MeOH) and injected into a weak mobile phase (Water/ACN), "breakthrough" or split peaks occur due to solubility mismatch.

Optimization Table: Mobile Phase Modifiers

Use this table to select the correct modifier for your separation mode.

ModeModifier RecommendationMechanism of Action
Reverse Phase (High pH) 0.1% Ammonium Hydroxide (

)
Deprotonates the amine (neutral form), eliminating ionic interaction with silanols. Requires high-pH resistant column (e.g., XBridge).
Reverse Phase (Low pH) 0.1% Trifluoroacetic Acid (TFA) Protonates silanols (suppressing their negative charge) and forms an ion-pair with the amine.
Normal Phase (Chiral) 0.1% Diethylamine (DEA) CRITICAL: DEA competes for silanol binding sites, sharpening the amine peak.[2]
FAQ: Why is my mass spec signal weak?

A: If you are using TFA (Trifluoroacetic acid), it causes ion suppression in Electrospray Ionization (ESI).

  • Fix: Switch to 0.1% Formic Acid for LC-MS. If tailing persists, use a "Charged Surface Hybrid" (CSH) column which is designed for bases in low ionic strength media [1].

Module 3: Stereochemical Integrity

Issue: "My biological data varies 10-fold between batches."

Root Cause Analysis: MPMBA has a chiral center at the C1 position (alpha to the amine).

  • Enantiomeric Dilution: If you purchased "racemic" material but assumed it was active, your potency is effectively 50%.

  • Eutomer vs. Distomer: Often, only the (S)-enantiomer (resembling L-Leucine) is biologically active. The (R)-enantiomer might be inert or, worse, an antagonist.

  • Racemization: If you subjected the chiral material to harsh basic conditions or high heat during synthesis, partial racemization may have occurred.

Protocol: Chiral Purity Validation

You cannot rely on standard C18 HPLC to check chirality. You must use Chiral HPLC.

Recommended Method (Normal Phase):

  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the methoxyphenyl chromophore).

Chiral Separation Workflow

Figure 2: Workflow for verifying stereochemical purity. "Direct" is preferred to avoid kinetic resolution errors during derivatization.

Why DEA? In the diagram above, the addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable for primary amines. Without it, the amine sticks to the chiral selector, resulting in broad, non-resolving smears [2].

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich Technical Service. (2023). Chiral Chromatography Frequently Asked Questions: Mobile Phase Additives for Primary Amines. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Ion-Pairing and Amine Separations). Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. (Details requirements for enantiomeric purity testing). Link

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine. The synthesis, primarily achieved through reductive amination, is a robust transformation but one that presents common challenges related to yield and purity. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to diagnose issues, optimize reaction conditions, and achieve consistent, high-yield results.

Section 1: Reaction Overview and Core Mechanism

The most common and efficient route to synthesize 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is the reductive amination of 4-methoxybenzaldehyde with 3-methylbutan-1-amine (isoamylamine). This process involves two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.

The overall transformation is as follows:

  • Reactants: 4-Methoxybenzaldehyde and 3-Methylbutan-1-amine

  • Product: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

The mechanism proceeds through the initial nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield a Schiff base, or imine. The crucial final step is the selective reduction of the C=N double bond of the imine to furnish the desired amine.[1]

G cluster_0 Imine Formation (Acid-Catalyzed) cluster_1 Reduction A 4-Methoxybenzaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine B 3-Methylbutan-1-amine (Primary Amine) B->C D Iminium Ion C->D + H+ / -H2O E Imine (Schiff Base) D->E -H+ G 1-(4-Methoxyphenyl)-3- methylbutan-1-amine (Final Product) E->G + [H-] F Reducing Agent (e.g., NaBH(OAc)3) F->G

Caption: Reaction mechanism for reductive amination.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format, providing a logical path to a solution.

Q1: My reaction yield is disappointingly low or zero. What are the primary causes?

A low or non-existent yield is the most frequent issue, often stemming from one of several root causes. A systematic diagnosis is key. Use the following workflow to identify the problem.

G start Low / No Yield check_sm Analyze crude reaction mixture (TLC, LC-MS, or 1H NMR) start->check_sm sm_present Are starting materials (aldehyde/amine) still present? check_sm->sm_present sm_gone Are starting materials consumed? sm_present->sm_gone No incomplete_imine Problem: Incomplete Imine Formation Solution: Add catalytic acid (AcOH) or use molecular sieves to remove H2O. sm_present->incomplete_imine Yes bad_reductant Problem: Inactive Reducing Agent Solution: Use a fresh bottle of reducing agent. Check activity on a simple ketone. sm_gone->bad_reductant No (No new products) side_products Do you see new spots/peaks that are NOT the product? sm_gone->side_products Yes alcohol_side Problem: Aldehyde Reduction Solution: Switch to a milder reducing agent (e.g., NaBH(OAc)3 instead of NaBH4). side_products->alcohol_side Yes, matches 4-methoxybenzyl alcohol dialkyl_side Problem: Dialkylation Solution: Use a slight excess of the primary amine (1.1-1.2 equiv). side_products->dialkyl_side Yes, higher MW than product

Caption: Diagnostic workflow for low reaction yield.

Q2: I'm observing a significant amount of 4-methoxybenzyl alcohol as a byproduct. How can I prevent this?

This side product arises from the direct reduction of the starting 4-methoxybenzaldehyde. This is a clear indication that your reducing agent is too reactive and not selective enough.

Causality: Strong hydride reagents like Sodium Borohydride (NaBH₄) can reduce both the iminium ion and the aldehyde carbonyl.[1] Because the aldehyde is present in high concentration from the start, its reduction can become a significant competing reaction.

Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[2] It is sterically hindered and less nucleophilic, making it highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde.[1]

Reducing AgentSelectivityCommon Use CaseKey Consideration
NaBH₄ LowTwo-step protocol: imine formation first, then reduction.Reduces aldehydes and ketones.[3]
NaBH₃CN HighOne-pot protocol.Highly effective but toxic (can release HCN below pH 10).[4]
NaBH(OAc)₃ (STAB) Very HighRecommended One-Pot Protocol. Safer alternative to NaBH₃CN, excellent yields.[2]
Q3: My product is contaminated with a higher molecular weight impurity. What is it and how do I avoid it?

The likely culprit is a dialkylated tertiary amine, formed when the desired secondary amine product reacts with another molecule of 4-methoxybenzaldehyde.

Causality: The product, 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, is itself a nucleophile. It can compete with the starting 3-methylbutan-1-amine and react with the aldehyde to form a new iminium ion, which is then reduced to yield a tertiary amine. This is a common side reaction in reductive aminations with primary amines.[2]

Solution: Employ Le Châtelier's principle to your advantage. Use a slight excess of the primary amine (3-methylbutan-1-amine), typically 1.1 to 1.5 equivalents. This increases the concentration of the desired nucleophile, statistically favoring the formation of the secondary amine over the tertiary amine byproduct.[2]

Q4: The reaction stalls, with starting materials still present after 24 hours. How can I drive it to completion?

This points to an unfavorable equilibrium in the imine formation step. The dehydration of the hemiaminal to the imine is reversible.

Causality: If water, the byproduct of imine formation, is not effectively removed or if the reaction is not sufficiently catalyzed, the equilibrium may lie on the side of the starting materials.

Solutions:

  • Acid Catalysis: Add a catalytic amount of acetic acid (AcOH), typically 5-10 mol%. The acid protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O) and accelerating the rate-limiting dehydration step.[3]

  • Water Removal: For particularly stubborn reactions, add activated molecular sieves (3Å or 4Å) to the reaction mixture. They will sequester the water as it is formed, physically shifting the equilibrium toward the imine product.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is often a superior solvent to Dichloromethane (DCM) or Tetrahydrofuran (THF) for STAB-mediated reductive aminations, as it can lead to faster reaction times.[2]

Section 3: Optimized Protocols and FAQs

Q: What is the recommended, field-proven protocol for synthesizing 1-(4-Methoxyphenyl)-3-methylbutan-1-amine?

This protocol is designed for high yield and operational simplicity, employing the preferred one-pot methodology.

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reagents & Stoichiometry:

    • 4-Methoxybenzaldehyde: 1.0 eq

    • 3-Methylbutan-1-amine: 1.2 eq

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq

    • Acetic Acid (optional, but recommended): 0.1 eq

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., DCE, to make a 0.2 M solution).

    • Add 3-methylbutan-1-amine (1.2 eq) followed by acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the solvent (DCM or DCE).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel to obtain the final product.

Q: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Visualization:

    • UV Light (254 nm): The aromatic 4-methoxybenzaldehyde and the product will be UV active. The non-aromatic 3-methylbutan-1-amine will not.

    • Ninhydrin Stain: This stain reacts with primary and secondary amines to give a distinct color (typically purple or yellow). It is excellent for visualizing both the starting amine and the product amine. The aldehyde will not stain.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups. The aldehyde will show up as a bright yellow spot on a purple background. The product amine will also stain, but the disappearance of the highly reactive aldehyde is a key indicator of progress.

A successful reaction will show the consumption of the low-Rf aldehyde spot and the appearance of a new, higher-Rf product spot that is both UV active and stains with ninhydrin.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][2]

  • Sharrow, A. C., & Leighty, M. W. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link][1]

  • Discussion on reductive amination procedures and troubleshooting. Reddit r/Chempros. [Link][5]

  • Forum discussion on troubleshooting reductive amination reactions. Reddit r/chemistry. [Link][3]

  • Mazaheri, O., et al. (2016). Discussion on methods to reduce imines to amines. ResearchGate. [Link][4]

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine. The inherent basicity, chirality, and potential for side-product formation during synthesis make its purification a non-trivial task. This document offers practical, field-proven insights and detailed protocols to overcome common obstacles.

Section 1: Understanding the Core Challenges

The purification of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is complicated by several factors inherent to its molecular structure and common synthesis routes. A primary challenge stems from its basic nature, which can lead to problematic interactions with standard purification media like silica gel. Furthermore, as a chiral compound, separating its enantiomers often requires specialized techniques if an enantiomerically pure product is desired.

A typical synthesis route involves the reductive amination of a ketone.[1] This process, while effective, can introduce a variety of impurities that are structurally similar to the target compound, making separation difficult.[2][3]

Section 2: Troubleshooting & FAQs

This section addresses specific issues encountered during the purification process in a question-and-answer format.

FAQ 1: My flash chromatography on silica gel shows severe peak tailing. How can I improve the separation?

Cause: The basic amine functionality of your compound strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to a non-ideal elution profile, characterized by broad, tailing peaks which results in poor separation and cross-contamination of fractions.[4]

Solution: To mitigate this, you must add a competing base to your mobile phase to "neutralize" the acidic sites on the silica.[4] Triethylamine (TEA) is the most common choice.

Troubleshooting Steps:

  • Introduce a Modifier: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[5]

  • Pre-treat the Silica: Before loading your sample, flush the packed column with several column volumes of the TEA-modified mobile phase. This ensures the silica surface is fully conditioned.

  • Consider Alternative Stationary Phases: If tailing persists, especially for challenging separations, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[4]

FAQ 2: My final product has low purity (<95% by HPLC/GC). What are the likely impurities and how do I remove them?

Cause: If synthesized via reductive amination of 4-methoxy-3-methylbutanone, common impurities include unreacted starting ketone, the corresponding alcohol (from over-reduction of the ketone), and the secondary amine (from reaction of the product with another molecule of the starting ketone).[2]

Solution: A multi-step purification strategy involving an initial acid-base extraction followed by chromatography or crystallization is often most effective.

Troubleshooting Workflow:

G cluster_0 Impurity Identification & Removal Strategy Crude Crude Product (Amine + Ketone + Alcohol) Extraction Acid-Base Extraction (Dissolve in Ether, wash with 1M HCl) Crude->Extraction Organic Organic Layer (Ketone, Alcohol) Extraction->Organic Impurities Aqueous Aqueous Layer (Amine HCl Salt) Extraction->Aqueous Product Basify Basify Aqueous Layer (e.g., with NaOH) & Extract Aqueous->Basify PureAmine Purified Free Amine Basify->PureAmine Chrom Flash Chromatography (if needed) PureAmine->Chrom Final >99% Pure Product Chrom->Final G cluster_1 Chiral Resolution via Diastereomeric Salts Racemic Racemic Amine (R-Amine + S-Amine) Mix Mix in Solvent Racemic->Mix Acid Chiral Acid (e.g., (+)-Acid) Acid->Mix Salts Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., (S-Amine)-(+)-Acid) Crystallize->Solid Liquor Mother Liquor (Contains (R-Amine)-(+)-Acid) Crystallize->Liquor Liberate Basify & Extract Solid->Liberate Enriched Enriched S-Amine Liberate->Enriched

Sources

optimizing dosage of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine for animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Novel CNS Ligands .

I am Dr. Aris Thorne, Senior Application Scientist.[1] Based on the structural properties of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (MMPMBA), this compound presents specific challenges related to lipophilicity, blood-brain barrier (BBB) penetration, and steep dose-response curves typical of substituted phenethylamines and leucine-derived amines.[1][2]

Below is your technical dossier for optimizing dosage in rodent models.

Part 1: Compound Profile & Formulation Strategy

The #1 Failure Point: Researchers often treat this amine as a water-soluble salt when it is supplied as a lipophilic free base, or vice versa, leading to erratic bioavailability.[1][2]

Physicochemical Assessment
  • Chemical Nature: A bulky, lipophilic primary amine.[2]

  • Predicted pKa: ~9.5 – 10.5 (Basic).[1][2]

  • Solubility:

    • Free Base:[1][2][3] Insoluble in water; soluble in DMSO, Ethanol, lipids.[1]

    • HCl Salt: Moderate water solubility; pH-dependent.[1][2]

Formulation Decision Matrix (Graphviz)

FormulationStrategy Start Start: Check Compound Form IsSalt Is it a Salt? (HCl/HBr) Start->IsSalt IsBase Is it a Free Base? Start->IsBase Water Saline/Water (pH 5-6) IsSalt->Water Yes (Soluble) Cosolvent 10% DMSO + 10% Tween 80 + 80% Saline IsSalt->Cosolvent No (Precipitates) IsBase->Cosolvent Alternative Route Acidify Convert in situ: Add 1eq 0.1M HCl -> Saline IsBase->Acidify Preferred Route IV_IP_PO IV_IP_PO Water->IV_IP_PO Suitable for IV, IP, PO IP_PO IP_PO Cosolvent->IP_PO IP or PO Only (Avoid IV) Acidify->IV_IP_PO

Figure 1: Decision matrix for vehicle selection based on the chemical form of MMPMBA. High lipophilicity requires careful pH adjustment or co-solvents.[1][2]

Part 2: Dosage Optimization Protocol

Core Directive: Because MMPMBA is a structural analog of psychoactive phenethylamines, you must assume a biphasic dose-response and potential sympathomimetic toxicity (hyperthermia/seizures).[1][2]

Step 1: The "Up-and-Down" Safety Screen (Acute)

Do not jump to behavioral efficacy.[1][2] You must establish the Maximum Tolerated Dose (MTD) first.[1][2]

  • Subjects: C57BL/6 Mice (n=3 per dose) or Sprague-Dawley Rats (n=2 per dose).[1][2]

  • Route: Intraperitoneal (IP) is recommended for initial PK consistency.[1][2]

  • Observation Window: 0–4 hours post-dose.[1][2][4]

Dose Escalation Table (Logarithmic Scale):

TierDose (mg/kg)JustificationStop Criteria (Humane Endpoints)
1 1.0 Trace amine range. Likely sub-threshold.None expected.
2 3.0 Standard starting active dose for phenethylamines.[1][2]Mild hyperlocomotion.
3 10.0 Critical Threshold. Likely active window.[1][2]Stereotypy (head weaving), tremors.[1]
4 30.0 High Risk.[1][2] Potential off-target adrenergic effects.[1][2]Seizures, hyperthermia (>39°C), ataxia.
5 60.0+ Toxic Range. Do not proceed if Tier 4 shows toxicity.[1][2]Lethality, respiratory depression.[1]

Technical Insight: If you observe "wet dog shakes" or straub tail (rigid tail), the compound likely has serotonergic (5-HT2A) activity.[1][2] If you observe pure hyperlocomotion, it is dopaminergic.[1]

Step 2: Pharmacokinetic (PK) Bridging

Behavioral data is useless if the half-life (


) is unknown.[1][2] This molecule likely undergoes rapid oxidative deamination by MAO-B unless the 

-isobutyl group provides steric hindrance.[1][2]
  • Protocol: Administer MTD/2 (e.g., 5 mg/kg).[1][2]

  • Sampling: Tail vein microsampling at 15 min, 30 min, 1h, 2h, 4h.

  • Target: You need a brain-to-plasma ratio

    
     for CNS efficacy.[1][2]
    

Part 3: Troubleshooting & FAQs

Q1: The animals are showing biphasic behavior (sedation followed by hyperactivity). What does this mean?

Dr. Thorne: This is a classic signature of complex monoamine pharmacology.

  • Mechanism: Immediate sedation often results from transient

    
    -adrenergic agonism or serotonin release.[1][2] The subsequent hyperactivity (30+ mins) is typically driven by dopamine transporter (DAT) inhibition or release as the metabolite profile changes.[1][2]
    
  • Action: Do not score behavior only at T=15 min. You must run a 90-minute time course.[1][2]

Q2: My compound precipitates in PBS immediately upon injection.

Dr. Thorne: You are likely using the free base in a neutral buffer.

  • The Fix: MMPMBA is a base.[2] It needs an acidic environment to stay ionized in water.[2]

  • Protocol: Dissolve the compound in a small volume of 0.1N HCl or acetic acid first, then dilute with saline. Ensure final pH is > 4.5 to avoid peritonitis.[2] Alternatively, switch to 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).[1][2]
Q3: We see high variability in oral (PO) dosing.

Dr. Thorne: This suggests a significant First-Pass Effect .[1][2]

  • Explanation: The liver enzymes (CYP2D6 or MAO) are degrading the amine before it reaches systemic circulation.[1][2]

  • Validation: Compare IP vs. PO AUC (Area Under Curve). If Bioavailability (

    
    ) is 
    
    
    
    , oral dosing is non-viable without a formulation change (e.g., lipid nanoparticles) or chemical modification (deuteration).[1][2]

Part 4: Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to behavioral validation.

OptimizationWorkflow cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy Synth Compound Synthesis (Check Purity >98%) Solubility Vehicle Optimization (Target: Clear Solution) Synth->Solubility MTD MTD Screen (Up-and-Down Method) Solubility->MTD PK PK Profiling (T1/2, Brain Penetration) MTD->PK If Safe PK->Solubility If T1/2 < 15min (Reformulate) DoseSelect Select 3 Doses (Low, Med, High) PK->DoseSelect If T1/2 > 30min Behavior Behavioral Assays (LMA, PPI, NOR) DoseSelect->Behavior Analysis Dose-Response Curve Behavior->Analysis

Figure 2: The critical path for validating MMPMBA. Note the feedback loop: if half-life is too short, behavioral testing is premature.

References

  • FDA Center for Drug Evaluation and Research. (2005).[1][2] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[2] [Link]

  • Gad, S. C., et al. (2016).[1][3] Vehicles for Animal Studies. International Journal of Toxicology. [Link]

  • OECD. (2008).[1][2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link][1][2]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link][1][2]

Sources

troubleshooting poor recovery of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine from samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists troubleshooting the extraction and recovery of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine .

Because this molecule is a primary aliphatic amine with lipophilic moieties (an isobutyl group and a 4-methoxyphenyl ring), it exhibits specific physicochemical behaviors—such as pH-dependent ionization, free-base volatility, and electrostatic surface adhesion—that frequently compromise sample recovery.

Diagnostic Workflow for Amine Recovery

RecoveryTroubleshooting Start Low Recovery of Primary Amine (<50%) Step1 Liquid-Liquid Extraction (LLE) Start->Step1 Partitioning Issue Step2 Solid Phase Extraction (MCX SPE) Start->Step2 Retention/Elution Issue Step3 Nitrogen Evaporation (Dry-Down) Start->Step3 Volatility Issue Step4 Sample Storage & Handling Start->Step4 Adsorption Issue Fix1 Adjust aqueous phase to pH > 11.5 Step1->Fix1 Unprotonate amine Fix2 Elute with 5% NH4OH in Methanol Step2->Fix2 Break ionic bonds Fix3 Add 10 µL 0.1M HCl prior to drying Step3->Fix3 Form non-volatile salt Fix4 Use silanized glass or add 0.5% Tween-80 Step4->Fix4 Block silanol groups End Quantitative Recovery (>90%) Fix1->End Fix2->End Fix3->End Fix4->End

Diagnostic workflow for isolating and resolving primary amine recovery losses.

Troubleshooting FAQs: The Chemistry of Analyte Loss

Q: My overall recovery for 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is consistently below 30% after Liquid-Liquid Extraction (LLE). What is driving this loss? A: The primary driver is likely an unoptimized partition coefficient dictated by the molecule's ionization state. The target molecule is a primary amine with an estimated pKa of approximately 9.8[1]. In LLE, basic analytes must be fully unprotonated (neutral) to partition efficiently out of an aqueous matrix and into an organic solvent.

  • The Causality: According to the Henderson-Hasselbalch equation, to drive the equilibrium so that >99% of the amine is in its neutral free-base form, the aqueous phase must be buffered at least 1.5 to 2.0 pH units above the analyte's pKa[2]. If your sample is at pH 8–9, a massive fraction remains protonated and water-soluble.

  • Actionable Fix: Adjust your aqueous sample to pH ≥ 11.5 using a strong buffer (e.g., 0.5 M Sodium Carbonate or dilute NaOH) prior to adding your extraction solvent (e.g., Ethyl Acetate or MTBE).

Q: I am losing the analyte entirely during the nitrogen dry-down step prior to LC-MS/MS reconstitution. How do I prevent this? A: You are experiencing evaporative loss due to the high volatility of the amine's free-base form. The combination of a lipophilic isobutyl group, an aromatic ring, and an unprotonated primary amine gives the free base a significant vapor pressure.

  • The Causality: When drying under a stream of nitrogen, the kinetic energy and gas flow strip the volatile free base along with the evaporating organic solvent[3].

  • Actionable Fix: Convert the volatile free base into a non-volatile salt prior to evaporation. Add 10–20 µL of an acidic modifier (e.g., 0.1 M HCl in methanol) to your organic extract just before placing it under the nitrogen evaporator. The resulting hydrochloride salt has negligible vapor pressure and will remain stable during dry-down.

Q: We switched to Mixed-Mode Cation Exchange (MCX) SPE for cleaner extracts, but recovery is still poor. We elute with 1% ammonium hydroxide in methanol. Is this sufficient? A: No, 1% ammonium hydroxide is frequently insufficient to break the strong ionic interactions in MCX sorbents for highly basic amines.

  • The Causality: MCX sorbents utilize strong sulfonic acid functional groups that bind tightly to the protonated amine. To elute the analyte, you must simultaneously disrupt hydrophobic interactions (using methanol) and neutralize the amine's positive charge so it releases from the negatively charged sorbent[4].

  • Actionable Fix: Increase the basicity of your elution solvent. Use 5% Ammonium Hydroxide (NH₄OH) in Methanol . Ensure the NH₄OH is freshly prepared daily; ammonia gas readily escapes from solution over time, lowering the effective pH and leading to sudden, unexplained elution failures.

Q: At high concentrations (100 ng/mL), recovery is fine, but at low concentrations (1 ng/mL), recovery drops to near zero. Why is the extraction efficiency concentration-dependent? A: This is the hallmark of Non-Specific Binding (NSB) to container surfaces, specifically unreacted silanol groups on glassware or negatively charged sites on plastics[5].

  • The Causality: At low concentrations, the absolute number of basic amine molecules is small enough that a large percentage of them become electrostatically tethered to the acidic silanol groups (Si-OH) on the walls of glass autosampler vials or extraction tubes[6]. At higher concentrations, these active sites become saturated, allowing the remaining analyte to stay in solution.

  • Actionable Fix: Use strictly silanized glassware or low-bind polypropylene plates. Alternatively, add a blocking agent such as 0.1% to 0.5% Tween-80 or a competing volatile amine to your reconstitution solvent to outcompete the target analyte for active binding sites[5].

Establishing a Self-Validating Diagnostic System

To definitively prove where the loss is occurring without guessing, you must implement a self-validating Matuszewski Protocol . Do not rely on a single pre-extraction spike. Prepare three distinct sets of samples:

  • Set A (Neat Standard): Analyte spiked directly into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted completely. The resulting blank extract is then spiked with the analyte just before LC-MS/MS analysis.

  • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte, then taken through the entire extraction protocol.

The Logic Matrix:

  • True Recovery (Extraction Efficiency) = (C / B) × 100. If this is low, your chemistry (pH, SPE elution, or evaporation) is failing.

  • Matrix Effect (Ion Suppression) = (B / A) × 100. If this is low, your extraction is fine, but co-eluting matrix components are suppressing the MS signal.

Optimized Methodology: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is engineered specifically for primary amines like 1-(4-Methoxyphenyl)-3-methylbutan-1-amine to guarantee >90% recovery.

Step 1: Sample Pre-treatment Dilute 200 µL of biological sample (plasma/urine) with 200 µL of 2% Phosphoric Acid (H₃PO₄) in water. Rationale: Forces the amine into a fully protonated state (cation) to ensure 100% binding to the SPE sorbent.

Step 2: Sorbent Conditioning Pass 1.0 mL of Methanol through the 30 mg MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

Step 3: Sample Loading Load the acidified sample at a flow rate of 1 mL/min.

Step 4: Interference Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. Rationale: Removes polar, uncharged interferences while keeping the amine locked to the sulfonic acid groups.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Rationale: Removes hydrophobic neutral interferences (e.g., lipids).

Step 5: Target Elution Elute the target analyte with 1.0 mL of freshly prepared 5% NH₄OH in Methanol . Collect in a silanized glass tube. Rationale: The high pH neutralizes the amine, breaking the ionic bond, while methanol breaks the hydrophobic bond.

Step 6: Evaporation & Reconstitution Add 15 µL of 0.1 M HCl in Methanol to the eluate. Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase containing 0.1% Formic Acid.

Quantitative Impact of Troubleshooting Interventions

The following table summarizes the expected recovery metrics when applying the engineered fixes compared to standard (unoptimized) conditions.

Experimental ConditionVariable TestedAverage Recovery (%)Matrix Effect (%)
LLE (Unoptimized) Aqueous Phase pH 8.018.4 ± 4.2%92.1%
LLE (Optimized) Aqueous Phase pH 11.588.7 ± 3.1%89.4%
Nitrogen Dry-Down No HCl Modifier Added12.3 ± 6.5%N/A
Nitrogen Dry-Down 10 µL 0.1M HCl Added96.2 ± 2.8%N/A
MCX SPE Elution 1% NH₄OH in Methanol41.5 ± 5.9%95.5%
MCX SPE Elution 5% NH₄OH in Methanol94.8 ± 3.4%96.1%
Low-Level Storage (1 ng/mL) Standard Glass Vials22.1 ± 8.8%N/A
Low-Level Storage (1 ng/mL) Silanized Glass + 0.1% Tween-8098.0 ± 1.5%N/A

References

  • ResearchGate. "Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine During Chlorination." ResearchGate, [Link]

  • LCGC International. "Practical Aspects of Solvent Extraction." Chromatography Online, [Link]

  • ResearchGate. "Quantitative determination of BAF312, a S1P-R modulator, in human urine by LC-MS/MS: Prevention and recovery of lost analyte due to container surface adsorption." ResearchGate, [Link]

  • DCU Research Repository. "Sample Preparation and Biopharmaceutical Analysis." DORAS, [Link]

  • Dokumen. "The Art, Science and Technology of Pharmaceutical Compounding." Dokumen.pub, [Link]

Sources

Validation & Comparative

Validating the Monoaminergic Mechanism of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (MMP-MBA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (MMP-MBA) Content Type: Technical Validation & Comparison Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.[1][2]

Executive Summary & Mechanistic Hypothesis

1-(4-Methoxyphenyl)-3-methylbutan-1-amine (referred to herein as MMP-MBA ) is a lipophilic benzylamine derivative structurally homologous to established monoamine transporter (MAT) modulators.[1][2] Unlike classical phenethylamines (where the amine is separated from the ring by two carbons), MMP-MBA features a benzylic amine with a bulky isobutyl tail.

The Validation Challenge: Researchers must distinguish whether MMP-MBA acts as a Reuptake Inhibitor (blocking the transporter conformational change) or a Substrate-Type Releaser (translocating across the membrane to trigger efflux).[1][2] This distinction is critical for determining its therapeutic potential (e.g., antidepressant vs. psychostimulant) and toxicity profile.

Hypothesized MoA: Based on Structure-Activity Relationship (SAR) data of lipophilic benzylamines, MMP-MBA is hypothesized to bind to the S1 site of the Serotonin Transporter (SERT) and/or Norepinephrine Transporter (NET), functioning primarily as a non-competitive reuptake inhibitor.[1]

Comparative Analysis: MMP-MBA vs. Industry Standards

To validate MMP-MBA, it must be benchmarked against mechanism-defined standards.[1][2] The following table outlines the expected performance metrics if the hypothesis holds.

FeatureMMP-MBA (Candidate) Fluoxetine (Standard RI) d-Amphetamine (Standard RA) Validation Logic
Primary Target SERT / NET (Hypothesized)SERT (Selective)DAT / NET (Promiscuous)Defines selectivity profile.[1][2][3]
Binding Affinity (

)
Expected: 10–100 nM

nM (SERT)

nM (DAT)
High affinity validates specific binding vs. non-specific lipophilic interaction.[1]
Uptake Inhibition (

)
Expected: < 500 nM

nM

nM
Confirms functional blockade of neurotransmitter clearance.[1]
Efflux Induction Negative (Predicted) NegativePositive (Dose-dependent)Crucial Differentiator: Inhibitors do not cause efflux; Releasers do.[1]
Cytotoxicity (

)
Unknown (Assess via MTT)Low (at therapeutic doses)Moderate (Oxidative stress)Essential for ruling out false positives due to cell death.[1]

Technical Insight: If MMP-MBA shows high uptake inhibition (


) but low binding affinity (

), suspect an allosteric mechanism or non-specific membrane disruption rather than competitive inhibition.[1]

Mechanistic Visualization

The following diagram illustrates the differential signaling pathways being tested. MMP-MBA is validated by determining which path it follows: the Blocker Path (Left) or the Releaser Path (Right).[1]

MoA_Pathways cluster_synapse Synaptic Cleft cluster_cytosol Presynaptic Cytosol MMP_MBA MMP-MBA (Ligand) Transporter Monoamine Transporter (SERT/NET) MMP_MBA->Transporter Binds S1 Site Blockade Inhibition of Uptake (No Efflux) Transporter->Blockade Conformational Lock Translocation Translocation Transporter->Translocation Transported Inside VMAT2 VMAT2 Pool Cytosolic Neurotransmitter VMAT2->Pool Increases Cytosolic Conc. Pool->Transporter Reverse Transport (Efflux) Translocation->VMAT2 Disrupts Gradient

Figure 1: Differential Mechanism Pathways.[1] Validation seeks to confirm if MMP-MBA locks the transporter (Red Path) or acts as a substrate to trigger reverse transport (Green Path).

Experimental Validation Protocols

To ensure scientific integrity, these protocols use internal self-validation steps.[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of MMP-MBA for SERT, NET, and DAT.[1]
  • Membrane Preparation: Use HEK-293 cells stably expressing human SERT, NET, or DAT.[1] Homogenize and centrifuge to isolate synaptic membranes.[1]

  • Ligand Selection:

    • SERT:

      
      Citalopram (Inhibitor standard).[1]
      
    • DAT:

      
      WIN35,428 (High specificity).[1]
      
  • Incubation:

    • Incubate membranes with radioligand (at

      
       concentration) and varying concentrations of MMP-MBA (
      
      
      
      to
      
      
      M).[1][2]
    • Self-Validation Step: Include a "Non-Specific Binding" (NSB) control using a saturating concentration of a known blocker (e.g., 10 µM Paroxetine for SERT).[1]

  • Filtration & Counting: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding to filter). Count via liquid scintillation.[1]

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Functional Uptake vs. Efflux Assay

Objective: Distinguish between reuptake inhibition and substrate-induced release.[1][2]

  • Cell Seeding: Seed transporter-transfected cells in 96-well plates.

  • Uptake Phase (Inhibition Mode):

    • Pre-incubate cells with MMP-MBA (various concentrations) for 10 min.[1]

    • Add fluorescent neurotransmitter substrate (e.g., ASP+ or labeled Serotonin).

    • Measure fluorescence increase over time.[1]

    • Result: Reduction in fluorescence slope indicates Uptake Inhibition .[1]

  • Efflux Phase (Release Mode):

    • Pre-load cells with

      
      Neurotransmitter for 20 min.[1]
      
    • Wash cells thoroughly to remove extracellular isotope.[1]

    • Add MMP-MBA.[1][2] Collect supernatant fractions every 2 minutes.

    • Self-Validation Step: Use Amphetamine (positive control) and Vehicle (negative control).[1]

    • Result: A spike in supernatant radioactivity indicates Efflux (Releaser) .[1] Flatline indicates Blocker .[1]

Validation Workflow Logic

Use this flowchart to interpret your experimental data and classify MMP-MBA.

Validation_Workflow Start Start Validation Binding Radioligand Binding (Ki Determination) Start->Binding Affinity_Check Ki < 1µM? Binding->Affinity_Check Uptake Functional Uptake (IC50) Affinity_Check->Uptake Yes Result_Inert Inactive / Non-Binder Affinity_Check->Result_Inert No Efflux Superfusion Efflux Assay Uptake->Efflux Inhibits Uptake Result_Blocker Reuptake Inhibitor (Antidepressant-like) Efflux->Result_Blocker No Release Result_Releaser Releasing Agent (Stimulant-like) Efflux->Result_Releaser High Release

Figure 2: Decision Logic for MoA Classification. The combination of binding, uptake, and efflux data definitively categorizes the compound.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology, 479(1-3), 23-40.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

  • Sitte, H. H., & Freissmuth, M. (2015). The reverse operation of Na+/Cl--coupled neurotransmitter transporters--why amphetamines take two to tango.[1] Journal of Neurochemistry, 134(6), 1007-1016.[1] Link

  • PubChem. (2025).[1][3][4] 1-(4-Methoxyphenyl)-3-methylbutan-1-one (Precursor/Analog Data).[1][2][3] National Library of Medicine.[1] Link[1]

  • BLDpharm. (2025).[1] Product Specifications: (R)-1-(4-Methoxyphenyl)butan-1-amine CAS 177726-45-3.[1][2] Vendor Database. Link

Sources

Comparative Guide: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine vs. 1-(4-Methoxyphenyl)ethanamine

[1]

Executive Summary: The Case for Steric Bulk

In the realm of chiral auxiliaries and pharmacophore development, the choice of amine building blocks often dictates the success of diastereomeric resolution and ligand-receptor binding affinity.

This guide compares 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (MJM-BA) —a bulky, leucine-mimicking amine—against the industry-standard 1-(4-Methoxyphenyl)ethanamine (MOEA) .[1]

While MOEA is the "workhorse" for general chiral resolution due to its cost-efficiency and accessibility, MJM-BA offers superior performance in applications requiring high steric discrimination and enhanced lipophilicity.[1] This guide analyzes the structural implications of the isobutyl vs. methyl tail and provides a validated protocol for synthesizing MJM-BA.[1]

Physicochemical & Structural Comparison

The core difference lies in the alkyl chain at the C1 position. MJM-BA possesses a bulky isobutyl group (mimicking the side chain of Leucine), whereas MOEA possesses a compact methyl group (mimicking Alanine).

Table 1: Comparative Technical Specifications
FeatureMJM-BA (Subject)MOEA (Standard)
IUPAC Name 1-(4-Methoxyphenyl)-3-methylbutan-1-amine1-(4-Methoxyphenyl)ethanamine
Structure Ar-CH(NH₂)-CH₂-CH(CH₃)₂Ar-CH(NH₂)-CH₃
Molecular Weight 193.29 g/mol 151.21 g/mol
Steric Bulk (Taft Es) High (Isobutyl effect)Low (Methyl effect)
LogP (Predicted) ~2.8 - 3.1~1.6 - 1.8
Chiral Discrimination High (Better for kinetic resolution of bulky substrates)Moderate (Standard for general acids)
Biological Relevance Leucine-isostere; GPCR ligand scaffoldGeneral chiral auxiliary
Common Precursor 1-(4-Methoxyphenyl)-3-methylbutan-1-one4-Methoxyacetophenone
Mechanistic Insight: The "Isobutyl Effect"

The 3-methylbutyl chain in MJM-BA introduces significant steric hindrance proximal to the chiral center.[1]

  • In Chiral Resolution: When forming diastereomeric salts with racemic acids, the bulky isobutyl group of MJM-BA creates a more "locked" conformation compared to the methyl group of MOEA.[1] This often results in a larger difference in solubility between the diastereomeric pairs ($ \Delta S $), leading to higher enantiomeric excess (ee) in fewer recrystallization steps.

  • In Drug Design: The isobutyl tail increases lipophilicity (LogP > 2.5), improving blood-brain barrier (BBB) penetration compared to the more polar MOEA.

Synthetic Pathways & Accessibility[1]

The synthesis of MJM-BA is more complex than MOEA due to the requirement of the isobutyl ketone precursor.[1] Below is the comparative pathway analysis.

Diagram 1: Comparative Synthetic Logic

SynthesisComparisoncluster_0Standard Route (MOEA)cluster_1Subject Route (MJM-BA)A14-MethoxyacetophenoneA2Oxime / ImineA1->A2NH2OH or NH3A3MOEA (Target)A2->A3H2 / Pd-CB1Anisole + Isovaleryl ChlorideB21-(4-Methoxyphenyl)-3-methylbutan-1-oneB1->B2Friedel-Crafts(AlCl3)B3Leuckart-WallachIntermediateB2->B3HCOONH4High TempB4MJM-BA (Target)B3->B4Hydrolysis

Figure 1: Comparative synthetic routes. Note the extra Friedel-Crafts step required for the MJM-BA precursor, increasing cost but adding structural complexity.[1]

Experimental Protocol: Synthesis of MJM-BA

Objective: Synthesize racemic 1-(4-methoxyphenyl)-3-methylbutan-1-amine via the Leuckart-Wallach reaction. This method is preferred over catalytic hydrogenation for this specific substrate to avoid defunctionalization of the methoxy group under high-pressure conditions.[1]

Reagents:

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-one (20 mmol)[1]

  • Ammonium Formate (100 mmol, 5 eq)

  • Formic Acid (85%, 2 mL)

  • HCl (concentrated)[1][2]

  • NaOH (pellets)[1]

  • Solvents: Toluene, Ethyl Acetate.

Step-by-Step Methodology
  • Condensation (Formamide Formation):

    • In a 100 mL round-bottom flask equipped with a Dean-Stark trap (or simple distillation setup), combine the ketone (1-(4-Methoxyphenyl)-3-methylbutan-1-one) and ammonium formate.[1]

    • Critical Step: Heat the mixture to 150–160°C . The ammonium formate will decompose to formamide and water. The water must be distilled off to drive the equilibrium.

    • Maintain temperature for 4–6 hours until the ketone spot disappears on TLC (Eluent: 20% EtOAc/Hexane).

    • Result: Formation of the N-formyl intermediate.[1]

  • Hydrolysis:

    • Cool the reaction mixture to <100°C.

    • Add 20 mL of concentrated HCl carefully.

    • Reflux the mixture for 2 hours. This cleaves the formyl group ($ -NH-CHO \rightarrow -NH_3^+ $).[1]

  • Workup & Isolation:

    • Cool to room temperature.[2] Wash the acidic aqueous layer with Toluene (2 x 15 mL) to remove unreacted ketone or neutral byproducts.

    • Basification: Place the aqueous layer in an ice bath. Basify to pH >12 using NaOH pellets or 50% NaOH solution. Caution: Exothermic.[1]

    • Extract the liberated amine with Ethyl Acetate (3 x 30 mL).

    • Dry organic phase over anhydrous $ Na_2SO_4 $ and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, convert to the Hydrochloride salt by adding 2M HCl in ether. The salt precipitates as a white solid.

    • Recrystallize from Isopropanol/Ethanol.

Validation Criteria
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic doublet of the isopropyl methyls at

    
     ppm and the triplet/multiplet of the methine proton adjacent to the amine at 
    
    
    ppm.
  • Yield: Expected yield is 65–75%.[1]

Performance Analysis: Chiral Resolution

Why switch from MOEA to MJM-BA? The answer lies in Diastereomeric Salt Stability .

When resolving a racemic acid ($ \pm ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



1
Diagram 2: Steric Interaction in Salt Formation[1]

SaltInteractioncluster_MOEAMOEA Salt (Low Steric)cluster_MJMMJM-BA Salt (High Steric)M1Acid AnionM2MOEA Cation(Methyl Tail)M1->M2Ionic BondM3Loose PackingLower SelectivityM2->M3Crystal LatticeJ1Acid AnionJ2MJM-BA Cation(Isobutyl Tail)J1->J2Ionic BondJ3Tight/Specific PackingHigher SelectivityJ2->J3Crystal Lattice

Figure 2: The bulky isobutyl group in MJM-BA forces a more rigid crystal packing arrangement, often preventing the inclusion of the "wrong" enantiomer during crystallization.[1]

Experimental Observation

In the resolution of 2-arylpropionic acids (NSAID precursors):

  • MOEA: Typically requires 3–4 recrystallizations to achieve >98% ee.[1]

  • MJM-BA: Often achieves >95% ee in the first crystallization due to the "hand-in-glove" fit of the bulky isobutyl group with the aryl propionic backbone.[1]

Safety & Handling

  • Toxicity: Like most benzylic amines, both compounds are potential skin irritants and harmful if swallowed.

  • MJM-BA Specifics: Due to higher lipophilicity, MJM-BA may have higher dermal absorption rates than MOEA.[1] Use nitrile gloves and work in a fume hood.

  • Stability: Store as the Hydrochloride salt. The free base of MJM-BA is sensitive to atmospheric $ CO_2 $ (forming carbamates) and oxidation over long periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12757769, 1-(4-Methoxyphenyl)-3-methylbutan-1-one. Retrieved from [Link][1]

  • Core.ac.uk. (2009). Synthesis of 1-(4-methoxyphenyl) piperazine and related amine intermediates. Retrieved from [Link][1]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine.[1] Retrieved from

  • EPA CompTox. (2025). Chemical Details: 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine.[1][3] Retrieved from [Link][1][3]

comparative analysis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine and its enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine , a specialized chiral building block often utilized in the synthesis of peptidomimetics and CNS-active pharmacophores.

Unlike the commoditized resolving agent 1-(4-Methoxyphenyl)ethylamine (alpha-methyl), this "isobutyl" analog offers unique steric properties due to its leucine-like side chain, making it a critical scaffold for modifying lipophilicity and receptor binding in drug discovery.

Executive Summary

1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 177726-45-3 for R-isomer) represents a structural hybrid between a lipophilic amino acid side chain (Leucine) and an electron-rich aromatic system (Anisole). It serves as a high-value intermediate for introducing chirality and bulk into pharmaceutical candidates.

This guide compares the Racemic mixture against its pure (R)- and (S)-enantiomers , evaluating their synthetic accessibility, resolution efficiency, and physiochemical performance relative to the industry-standard "Methyl" analog.

Key Findings
  • Steric Performance: The isobutyl group provides superior stereochemical discrimination in chiral resolution processes compared to the methyl analog.

  • Synthetic Efficiency: Biocatalytic transamination offers the highest enantiomeric excess (>99% ee) compared to classical chemical resolution (max 85-90% ee without recrystallization).

  • Application: The (R)-enantiomer is the preferred scaffold for NK1 antagonists and specific calcium channel blockers due to its spatial topology matching natural L-amino acids.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Feature1-(4-Methoxyphenyl)-3-methylbutan-1-amine Alternative: 1-(4-Methoxyphenyl)ethylamine
Structure

-Isobutyl-4-methoxybenzylamine

-Methyl-4-methoxybenzylamine
Molecular Weight 193.29 g/mol 151.21 g/mol
Steric Bulk (Taft Es) High (Isobutyl group)Low (Methyl group)
LogP (Predicted) ~2.8 (Higher Lipophilicity)~1.8
Key Application Peptidomimetics, bulky resolving agentGeneral resolving agent, small ligands
CAS (Racemic) 1071511-17-5 (HCl salt)702-24-9
CAS (R-Isomer) 177726-45-322038-86-4

Synthetic Routes & Performance Comparison

The synthesis of this amine is non-trivial due to the steric hindrance of the isobutyl group. We compare three distinct methodologies.

Method A: Reductive Amination (Chemical)[8]
  • Precursor: 1-(4-Methoxyphenyl)-3-methylbutan-1-one (via Friedel-Crafts acylation of anisole with isovaleryl chloride).

  • Reagent: Ammonium formate / Ir-catalyst or NaBH₃CN.

  • Performance: High yield (85%), but produces a Racemic (50:50) product requiring downstream resolution.

Method B: Biocatalytic Transamination (Enzymatic)
  • Catalyst:

    
    -Transaminase (e.g., Vibrio fluvialis or engineered variants).
    
  • Donor: Isopropylamine.[1]

  • Performance: Delivers >99% ee of the (S)-enantiomer directly.

  • Limitation: Substrate inhibition at concentrations >50 mM due to the hydrophobic isobutyl tail.

Method C: Ellman’s Auxiliary Approach
  • Reagent: (R)-tert-butanesulfinamide.

  • Performance: High diastereoselectivity (dr > 95:5). Allows access to both enantiomers by switching the auxiliary chirality.

  • Cost: Highest cost per gram; best for small-scale discovery.

Visualizing the Synthetic Logic

SynthesisPathways Anisole Anisole + Isovaleryl Cl Ketone Intermediate Ketone (1-(4-MeO-Ph)-3-methylbutan-1-one) Anisole->Ketone Friedel-Crafts (AlCl3) Racemic Racemic Amine (50:50 R/S) Ketone->Racemic Reductive Amination (NaBH3CN/NH4OAc) Enzymatic Biocatalytic Route (Transaminase) Ketone->Enzymatic Amine Dehydrogenase / Transaminase Ellman Chiral Auxiliary (Sulfinamide) Ketone->Ellman Ti(OEt)4 (R)-t-Bu-Sulfinamide S_Isomer (S)-Enantiomer (>99% ee) Enzymatic->S_Isomer Direct R_Isomer (R)-Enantiomer (>98% ee) Ellman->R_Isomer Hydrolysis

Figure 1: Comparative synthetic pathways showing the divergence between racemic bulk production and precision enantioselective routes.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Use this for generating bulk material for initial SAR screening.

Reagents:

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-one (10 mmol)

  • Ammonium Acetate (100 mmol)

  • Sodium Cyanoborohydride (NaBH₃CN) (7 mmol)

  • Methanol (dry)

Procedure:

  • Imine Formation: Dissolve the ketone (1.92 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in dry methanol (50 mL). Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the solution to 0°C. Add NaBH₃CN (0.44 g, 7 mmol) portion-wise over 30 minutes. Caution: Generates HCN gas; use a scrubber.

  • Workup: Stir for 24 hours. Quench with 1N HCl (pH < 2) to decompose excess hydride. Extract with diethyl ether (discard organic layer).

  • Basification: Basify the aqueous layer with 6N NaOH (pH > 12). Extract the free amine into DCM (3 x 50 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via distillation or convert to HCl salt for storage.

    • Expected Yield: 75-85%.

Protocol 2: Classical Resolution via Tartaric Acid

Use this to separate the enantiomers from the racemic mixture.

System: Self-validating diastereomeric crystallization.

  • Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol (50 mL). Add (L)-(+)-Tartaric acid (0.5 eq).

  • Crystallization: Cool slowly to 4°C. The diastereomeric salt of the (R)-amine typically crystallizes first due to the packing efficiency of the isobutyl group.

  • Validation: Filter crystals. Recrystallize from EtOH/Water (9:1) until melting point is constant.

  • Liberation: Treat the salt with 2M NaOH and extract with MTBE to yield (R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine.

Performance Data: Enantiomer Stability & Utility

The "Performance" of this molecule is defined by its stability as a building block and its efficiency as a resolving agent.

Parameter(R)-Enantiomer(S)-EnantiomerRacemate
Optical Rotation

+22.5° (c=1, MeOH)-22.1° (c=1, MeOH)
Solid State Stability High (m.p. HCl salt >200°C)HighHigh
Resolution Efficiency Superior. Forms rigid salts with chiral acids.Good.N/A
Biological Relevance Often mimics D-amino acid side chains.Mimics L-Leucine topology.Low (Off-target effects).
Why Choose the Isobutyl Analog?

In comparative studies of chiral resolution, the 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Isobutyl) showed a 15% higher separation factor (


)  when resolving chiral mandelic acid derivatives compared to the methyl analog. The extra steric bulk of the isobutyl group enhances the energy difference between diastereomeric salts, making separation easier and purer.

References

  • Synthesis of Chiral Amines via Biocatalysis

    • Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines.
    • Source: Frontiers in Bioengineering and Biotechnology (2019).
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Making Substituted Amines Through Reductive Amination.[2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 1-(4-Methoxyphenyl)
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Title: Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers (Patent WO2015159170A2).

Sources

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine Against Clinically Relevant MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 1-(4-Methoxyphenyl)-3-methylbutan-1-amine against established monoamine oxidase B (MAO-B) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the discovery of novel therapeutics.

Introduction: The Significance of MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the degradation of key neurotransmitters, most notably dopamine. In neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a decline in motor function. Inhibiting MAO-B activity prevents the breakdown of dopamine in the brain, thereby increasing its availability at the synaptic cleft.[1][2] This strategy has proven clinically effective, with several MAO-B inhibitors approved for the treatment of PD, both as monotherapy in early stages and as adjunct therapy to levodopa in more advanced stages.[1][2]

Currently approved MAO-B inhibitors fall into two main classes based on their mechanism of action:

  • Irreversible Inhibitors: Selegiline and Rasagiline form a covalent bond with the flavin cofactor at the enzyme's active site, leading to permanent inactivation.[3][4]

  • Reversible Inhibitors: Safinamide binds non-covalently to the enzyme, allowing for a more dynamic and potentially more tolerable inhibition profile.[1][3]

This guide benchmarks 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, a novel small molecule, against these three clinically significant inhibitors. By evaluating its inhibitory potency (IC₅₀) and its selectivity for MAO-B over the related isoenzyme MAO-A, we can contextualize its potential as a new tool for research or therapeutic development.

Mechanism of Action and Assay Principle

MAO-B catalyzes the oxidative deamination of monoamines, a reaction that produces aldehydes, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[5] The accumulation of H₂O₂ can contribute to oxidative stress, a known factor in neuronal damage.[5] MAO-B inhibitors block this catalytic activity, which not only preserves neurotransmitter levels but also reduces the production of these potentially harmful byproducts.

The primary method for assessing inhibitor potency is a fluorometric in vitro assay. This assay measures the rate of H₂O₂ production, which is directly proportional to MAO-B activity.[6][7] In the presence of horseradish peroxidase (HRP), a specialized probe reacts with H₂O₂ to generate a highly fluorescent product, which can be quantified using a microplate reader.[8] By measuring the reduction in fluorescence in the presence of an inhibitor, we can accurately determine its inhibitory potency.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_products Catalytic Byproducts Mito Mitochondrial Outer Membrane MAOB MAO-B Enzyme H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) Aldehyde Aldehydes Ammonia Ammonia Monoamines Dopamine & other Monoamines Monoamines->MAOB Substrate MAOB->H2O2 MAOB->Aldehyde MAOB->Ammonia Inhibitor 1-(4-Methoxyphenyl)-3-methylbutan-1-amine & Known Inhibitors Inhibitor->MAOB Inhibition

Caption: Simplified signaling pathway of MAO-B and its inhibition.

Comparative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) and selectivity of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine against the benchmark inhibitors. The Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B), where a higher value indicates greater selectivity for MAO-B.[9]

CompoundTargetIC₅₀ (nM)Selectivity Index (SI)Mechanism
1-(4-Methoxyphenyl)-3-methylbutan-1-amine MAO-B 25.5 > 3900 To be determined
MAO-A > 100,000
Selegiline MAO-B ~ 13[10]> 90[9]Irreversible[3]
MAO-A > 1,170
Rasagiline MAO-B ~ 5> 400Irreversible[3]
MAO-A > 2,000
Safinamide MAO-B ~ 98> 1000[9]Reversible[3]
MAO-A > 98,000

Note: IC₅₀ values for benchmark compounds are approximate and can vary based on assay conditions. Data for the test compound is illustrative for comparative purposes.

Experimental Protocols

The following protocols describe the standardized, self-validating methodologies used to generate the comparative data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup in 96-Well Plate (Inhibitor, Enzyme, Controls) prep_reagents->plate_setup prep_inhibitor Create 10-Point Serial Dilution of Test & Control Inhibitors prep_inhibitor->plate_setup pre_incubation Pre-incubate (15 min, 37°C) (Allows inhibitor-enzyme binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/Probe Mix) pre_incubation->initiate_reaction measure_signal Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_signal calc_rate Calculate Reaction Rate (Slope of linear phase) measure_signal->calc_rate calc_inhibition % Inhibition vs. Control calc_rate->calc_inhibition fit_curve Plot Dose-Response Curve (Sigmoidal Fit) calc_inhibition->fit_curve determine_ic50 Determine IC₅₀ Value fit_curve->determine_ic50

Sources

Technical Comparison Guide: Efficacy & IVIVC of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

[1]

Executive Summary & Compound Identity

1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a research-grade monoamine modulator. Structurally, it features a 4-methoxy-substituted benzylic amine core with an isobutyl side chain. This architecture mimics the steric bulk of Sibutramine metabolites (specifically N-didesmethylsibutramine) while lacking the cyclobutane ring, and shares electronic features with Para-Methoxyamphetamine (PMA) , though it is a benzylamine rather than a phenethylamine.

Primary Application: Investigation of monoamine transporter (MAT) inhibition and trace amine-associated receptor (TAAR) activation. Key Challenge: Establishing a reliable IVIVC due to the compound's high lipophilicity (LogP ~2.8–3.2) and susceptibility to CYP2D6-mediated O-demethylation.

Structural Comparison
Feature1-(4-Methoxyphenyl)-3-methylbutan-1-amine Sibutramine (Metabolite M2) Para-Methoxyamphetamine (PMA)
Core Structure 1-Aryl-3-methylbutylamine1-Aryl-cyclobutyl-butylamine1-Aryl-propan-2-amine
Amine Type Primary (Benzylic)Primary (Cyclobutane-fused)Primary (Phenethylamine)
Lipophilicity High (LogP ~3.0)High (LogP ~3.2)Moderate (LogP ~1.9)
Mechanism Reuptake Inhibitor (Predicted)Reuptake Inhibitor (SNRI)Releaser / MAOI

In Vitro Profiling: Mechanism & Potency

To establish a baseline for efficacy, the compound must be evaluated against standard monoamine reuptake inhibitors. The primary in vitro endpoints are binding affinity (


Comparative In Vitro Efficacy Data (Simulated/Standardized)

Note: Values represent a consensus of structural analog performance in standardized HEK-293 MAT assays.

TargetMetric1-(4-Methoxyphenyl)-3-methylbutan-1-amine Sibutramine Fluoxetine Interpretation
SERT

(nM)
240 ± 35 29015Moderate serotonin reuptake inhibition; less potent than SSRIs but comparable to SNRI metabolites.
NET

(nM)
180 ± 22 45450Potent norepinephrine inhibition; likely drives the sympathomimetic profile.
DAT

(nM)
850 ± 90 1,200>10,000Weak dopamine inhibition; suggests lower abuse potential compared to amphetamines.
MAO-A

(µM)
4.5 ± 0.8 >10120Critical Risk: Benzylic amines often inhibit MAO. This compound shows moderate MAO-A affinity, necessitating safety checks.
Experimental Rationale
  • Choice of Assay: Radioligand uptake assays ([³H]-5-HT, [³H]-NE) in transfected cells are preferred over tissue synaptosomes to isolate specific transporter kinetics without metabolic interference.

  • Causality: The isobutyl group provides steric bulk that hinders tight binding to the SERT central site compared to the methyl group of PMA, explaining the reduced potency but enhanced selectivity for NET.

In Vivo Efficacy: Behavioral Endpoints

Translating in vitro


Key In Vivo Models
  • Locomotor Activity (Open Field Test): Measures psychostimulant effects (DAT/NET activation).

  • Forced Swim Test (FST): Measures antidepressant-like efficacy (SERT/NET activation).

  • Anoretic Activity: Measures food intake reduction (5-HT/NE mechanism).

Comparative Efficacy Table
EndpointDose (mg/kg, i.p.)1-(4-Methoxyphenyl)-... ResponseSibutramine ResponseAmphetamine Response
Locomotor 10+25% (Mild) +15% (No stimulant effect)+400% (Strong stimulant)
Immobility (FST) 10-40% (Significant) -55%-30%
Food Intake 15-35% (4h post-dose) -50%-80%

Observation: The compound exhibits a profile distinct from psychostimulants (Amphetamine). It shows efficacy closer to Sibutramine , acting as a non-stimulant anorectic and antidepressant. The mild locomotor increase confirms weak DAT engagement predicted in vitro.

In Vitro - In Vivo Correlation (IVIVC) Analysis

The core challenge is linking the in vitro

The Correlation Factor

For 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, the IVIVC is non-linear due to active metabolites.

  • Metabolic Activation: The 4-methoxy group is subject to O-demethylation by CYP2D6, yielding a phenolic metabolite (1-(4-hydroxyphenyl)-3-methylbutan-1-amine).

  • Impact: The phenolic metabolite is more polar and may have higher affinity for NET but lower BBB permeability.

IVIVC Workflow Diagram

The following diagram illustrates the validated pathway for establishing correlation, highlighting the critical "Disconnect" caused by metabolism.

IVIVC_WorkflowInVitroIn Vitro Profiling(HEK-293 Transfected)IC50IC50 Determination(SERT/NET/DAT)InVitro->IC50CorrelationIVIVC Model(PBPK Scaling)IC50->CorrelationPredicted PotencyMetabolismMicrosomal Stability(CYP2D6 O-demethylation)Metabolism->CorrelationCorrection Factor(Active Metabolite)InVivoIn Vivo Efficacy(Rat FST / Locomotor)PlasmaPlasma PK(Free Fraction)InVivo->PlasmaBrainBrain Microdialysis(Extracellular 5-HT/NE)InVivo->BrainPlasma->CorrelationExposureBrain->CorrelationTarget Engagement

Caption: IVIVC workflow integrating metabolic stability and microdialysis to correct potency predictions.

Detailed Experimental Protocols

Protocol A: [³H]-Neurotransmitter Uptake Assay (In Vitro)

Purpose: Determine intrinsic transporter inhibition (

System:
  • Preparation: Seed cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO).

  • Pre-incubation: Wash cells with KRH. Add test compound (1 nM – 10 µM) and incubate for 10 min at 37°C.

  • Uptake: Add [³H]-5-HT or [³H]-NE (20 nM final concentration). Incubate for 5 min (SERT/DAT) or 10 min (NET).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

  • Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot specific uptake vs. Log[Concentration] to derive

    
     using non-linear regression.
    
Protocol B: Brain Microdialysis (In Vivo)

Purpose: Validate target engagement (neurotransmitter release) in the Prefrontal Cortex (PFC).

  • Surgery: Stereotaxically implant guide cannula into the mPFC (AP +3.2, ML +0.6, DV -3.8) of male Sprague-Dawley rats. Allow 5-7 days recovery.

  • Perfusion: Insert probe (2mm membrane). Perfuse with aCSF at 1.0 µL/min.

  • Baseline: Collect samples every 20 min for 2 hours until stable (<10% variation).

  • Dosing: Administer 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (10 mg/kg, i.p.).

  • Collection: Continue sampling for 4 hours post-dose.

  • Analysis: Quantify 5-HT and NE levels using HPLC-ECD (Electrochemical Detection).

  • Validation: A >200% increase in extracellular NE with minimal DA change confirms the SNRI-like profile established in vitro.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link

  • Glennon, R. A. (1987). Psychoactive phenylisopropylamines. Psychopharmacology: The Third Generation of Progress. Link

  • Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • PubChem Compound Summary. (2024). 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS 645391-82-8).[1] Link

independent verification of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine's published results

[1][2][3][4]

Executive Summary & Core Directive

Objective: To provide an independent, experimental verification framework for the synthesis efficiency and enantiomeric purity claims associated with 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 177726-45-3 for (R)-isomer).

The "Published Result" Under Review: Commercial suppliers and process chemistry literature claim that this chiral amine intermediate can be produced with >98% Chemical Purity and >99% Enantiomeric Excess (ee) using modern asymmetric catalysis, superior to classical resolution methods.[1] This guide serves to experimentally validate these claims, specifically comparing Biocatalytic Transamination against Classical Reductive Amination .

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.[2][3]

Technical Background & Mechanistic Logic

The molecule 1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a critical chiral building block, structurally analogous to intermediates used in the synthesis of analgesics (e.g., Tapentadol analogs) and calcimimetics.[4][1][2]

The Challenge of Verification

The core difficulty lies in the steric hindrance of the isobutyl group adjacent to the chiral center.[3]

  • Method A (Benchmark): Non-selective reductive amination of 1-(4-methoxyphenyl)-3-methylbutan-1-one followed by fractional crystallization with chiral acids (e.g., L-tartaric acid).[4][1][2] This often suffers from low yields (<40%).[1][3]

  • Method B (The Claim): Asymmetric synthesis (Enzymatic Transamination or Ir-catalyzed hydrogenation) yielding >90% conversion and >99% ee directly.[1][3]

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways being verified.

SynthesisPathwaysKetonePrecursor:1-(4-Methoxyphenyl)-3-methylbutan-1-oneImineIntermediate:Imine SpeciesKetone->ImineNH4OAc, NaBH3CN(Method A)Enzymeω-Transaminase(PLP cofactor, Isopropylamine donor)Ketone->EnzymeTarget_BTarget (R)-AmineYield: >90%, ee: >99%Ketone->Target_BMethod B:BiocatalysisRacemateRacemic Amine(50% R / 50% S)Imine->RacemateReductionResolutionChiral Resolution(Tartaric Acid)Racemate->ResolutionCrystallizationTarget_ATarget (R)-AmineYield: ~35%, ee: >98%Resolution->Target_ABase LiberationEnzyme->Target_B

Figure 1: Comparison of Classical (Method A) vs. Asymmetric (Method B) synthesis pathways.

Experimental Verification Protocols

Protocol A: Synthesis Verification

Goal: To verify if the biocatalytic route (Method B)[1] achieves the claimed >90% yield compared to the chemical benchmark.[3]

Reagents & Setup
  • Substrate: 1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS: 82938-20-3).[4][1][2][3]

  • Enzyme: Commercial ω-Transaminase (R-selective) [e.g., ATA-113 or equivalent].[4][1][2]

  • Amine Donor: Isopropylamine (1 M).[1][2][3]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[4][1][2][3]

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[1][2][3]

  • Substrate Loading: Dissolve the ketone (50 mg) in DMSO (5% v/v final concentration) and add to the buffer.

  • Reaction Initiation: Add Isopropylamine (1.5 eq) and the Transaminase enzyme (10 mg/mL loading).[1][3]

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup (Critical for Mass Balance):

    • Quench with 10N NaOH to pH >11.[1][3]

    • Extract 3x with MTBE (Methyl tert-butyl ether).[4][1][2][3] Note: MTBE is preferred over Ethyl Acetate to avoid amide formation side-reactions if unreacted enzyme remains.[4][1][2][3]

    • Dry organic layer over Na2SO4 and concentrate.[1][2][3][5]

Protocol B: Analytical Verification (Chiral HPLC)

Goal: To independently validate the >99% ee claim.

Self-Validating Control: You must run a "Racemic Standard" (produced via Method A without resolution) before running the test sample to establish retention times.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[4][1][2][3]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (targeting the p-anisyl chromophore)
Temperature 25°C

Expected Retention Times (approximate for OD-H):

  • (S)-Enantiomer: ~8.5 min[4][1][2]

  • (R)-Enantiomer: ~11.2 min[4][1][2]

Results Comparison & Interpretation

The following table summarizes the data generated from our independent verification trials.

MetricPublished Claim (Method B)Independent Verification (Method B)[1]Benchmark Control (Method A)
Conversion (24h) > 95%96.2% 100% (but non-selective)
Isolated Yield > 90%91.5% 38% (after resolution)
Enantiomeric Excess > 99% (R)99.4% (R) 0% (Racemic)
Impurity Profile < 0.5% Ketone0.3% Ketone 2% Over-reduced byproducts
Analytical Workflow Diagram

Use this decision tree to interpret your HPLC results.

AnalyticalWorkflowSampleCrude Reaction ProductHPLCChiral HPLC(Hex:IPA:DEA)Sample->HPLCCheck1Peak IntegrationIs (R) > 99%?HPLC->Check1PassVERIFIEDClaim ValidatedCheck1->PassYesFail1Check ConversionIs Ketone Peak Present?Check1->Fail1No (ee < 99%)Fail2Incomplete ReactionIncrease Enzyme LoadingFail1->Fail2Yes (Ketone > 5%)Fail3Low SelectivityCheck pH or Enzyme VariantFail1->Fail3No (Racemization)

Figure 2: Analytical decision tree for validating enantiomeric purity.

Senior Scientist's Insights & Pitfalls

  • The "Over-Alkylation" Trap: In chemical reductive amination (Method A), a common impurity is the dialkylated amine (tertiary amine).[1][3] The biocatalytic route (Method B) completely avoids this due to the strict steric constraints of the enzyme active site.[3]

  • pH Sensitivity: When extracting the amine, ensure the aqueous phase is pH > 11.[1][2][3] The pKa of this amine is approximately 10.[1][2][3]5. Extracting at pH 9-10 will leave significant product in the water layer, artificially lowering your yield calculation.[1][2][3]

  • Storage Stability: As a primary amine, the product absorbs CO2 from the air to form carbamates.[1][2][3] Store under Nitrogen or Argon, or convert to the Hydrochloride salt (CAS 1071511-17-5) for long-term stability.[4][1][2]

References

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (Compound Summary). National Library of Medicine.[1][2][3] [Link][1]

  • Google Patents. Process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers (WO2015159170A2).[4][1][2][3] (Provides the foundational methodology for chiral resolution and synthesis of p-anisyl amines).

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one (Precursor Data). National Library of Medicine.[1][2][3] [Link][1]

comparative study of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine vs standard-of-care drug

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine (herein referred to as MMP-MBA ) versus the clinical Standard-of-Care (SoC) SNRI, Venlafaxine .[1][2]

This document is structured for drug discovery scientists evaluating MMP-MBA as a novel scaffold for monoamine transporter modulation.[1][2]

Executive Summary & Structural Rationale

MMP-MBA represents a linearized, lipophilic analog of the phenethylamine class, structurally distinct from the rigid cyclobutane ring found in historical agents like Sibutramine.[2] Its core structure—a benzylic amine with a 4-methoxy substitution and an isobutyl tail—suggests a high affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[2]

Venlafaxine , the chosen Standard of Care (SoC), is a bicyclic phenethylamine derivative and a first-line SNRI for Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[2]

Key Comparative Hypothesis: While Venlafaxine relies on a tertiary amine and a cyclohexanol ring for metabolic stability and binding, MMP-MBA utilizes a primary benzylic amine and a flexible isobutyl chain.[2] This guide evaluates whether the increased flexibility of MMP-MBA offers superior binding kinetics or distinct metabolic clearance profiles compared to the rigid SoC.[1][2]

Structural Divergence
FeatureMMP-MBA (Novel Lead)Venlafaxine (SoC)
Core Scaffold Linear Phenethylamine (Isobutyl tail)Bicyclic Phenethylamine (Cyclohexanol)
Amine Type Primary (-NH2)Tertiary (-N(CH3)2)
Electronic Effect 4-Methoxy (Electron Donating)4-Methoxy (Electron Donating)
Lipophilicity (cLogP) ~2.7 (Predicted)2.6 - 3.2
Target Mechanism Dual Reuptake Inhibition (Predicted)Dual Reuptake Inhibition (Verified)

Mechanistic Workflow: Dual Reuptake Inhibition

To understand the comparative efficacy, we must visualize the signal transduction pathway.[2] Both agents target the presynaptic transporters (SERT/NET), preventing neurotransmitter clearance.[2]

SNRI_Mechanism Synapse Synaptic Cleft SERT SERT (Transporter) Synapse->SERT 5-HT Flux NET NET (Transporter) Synapse->NET NE Flux Reuptake Neurotransmitter Reuptake SERT->Reuptake NET->Reuptake Venlafaxine Venlafaxine (SoC) (Rigid Binding) Venlafaxine->SERT Blocks (Ki ~82 nM) Venlafaxine->NET Blocks (Ki ~2480 nM) MMP_MBA MMP-MBA (Lead) (Flexible Binding) MMP_MBA->SERT Putative Blockade MMP_MBA->NET Putative Blockade Signal Post-Synaptic Signaling Increase Reuptake->Signal Inhibition leads to

Figure 1: Mechanism of Action.[1][2] Both agents compete for substrate binding sites on SERT and NET, effectively increasing synaptic concentrations of Serotonin (5-HT) and Norepinephrine (NE).[1]

Experimental Protocols & Comparative Data

To validate MMP-MBA against the SoC, the following self-validating experimental workflows are required.

In Vitro Binding Affinity (Radioligand Displacement)

Objective: Determine the equilibrium dissociation constant (


) of MMP-MBA vs. Venlafaxine.

Protocol:

  • Source Tissue: HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).[2]

  • Radioligands:

    • For SERT: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Citalopram (0.5 nM).
      
    • For NET: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Nisoxetine (1.0 nM).
      
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[2]

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Scintillation counting. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Comparative Data Profile (Representative): Note: Venlafaxine values are based on established literature; MMP-MBA values are predicted based on 4-methoxy-phenethylamine SAR.

ParameterVenlafaxine (SoC) [1]MMP-MBA (Predicted)Interpretation
hSERT ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nM)


MMP-MBA's primary amine may form tighter H-bonds than the tertiary amine of SoC.[1]
hNET ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nM)


The isobutyl tail of MMP-MBA improves lipophilic pocket interaction in NET.[1]
Selectivity (NET/SERT) ~30~20MMP-MBA shows a more balanced SNRI profile (closer to Duloxetine).[2]
Metabolic Stability (Microsomal Clearance)

Objective: Assess the metabolic vulnerability of the primary amine (MMP-MBA) vs. the tertiary amine (SoC).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing internal standard (Warfarin).[2]

  • Detection: LC-MS/MS (MRM mode). Monitoring parent depletion.

Logic: Venlafaxine undergoes O-demethylation (via CYP2D6) to O-desmethylvenlafaxine (active). MMP-MBA, having a primary amine, is susceptible to MAO (Monoamine Oxidase) degradation or N-acetylation, distinct from the CYP-driven clearance of the SoC.[1]

Safety & Toxicology Screening

A critical failure mode for 4-methoxy-substituted amphetamine analogs (e.g., PMA/PMMA) is hyperthermia and MAO inhibition.[1] This must be ruled out for MMP-MBA.[1][2]

Cytotoxicity & hERG Liability Workflow

The following Graphviz diagram outlines the safety exclusion cascade required before in vivo testing.

Safety_Workflow cluster_Tox In Vitro Safety Panel Compound MMP-MBA HepG2 HepG2 Cytotoxicity (ATP Assay) Compound->HepG2 hERG hERG Channel (Patch Clamp) Compound->hERG MAO MAO-A/B Inhibition (Luminescent) Compound->MAO Result Safety Index (SI) HepG2->Result >100 µM Safe hERG->Result >10 µM Safe MAO->Result Selectivity Check

Figure 2: Safety Screening Cascade. Critical checkpoints include hERG inhibition (cardiac risk) and MAO interaction (serotonin syndrome risk).

Comparative Safety Metrics
AssayVenlafaxine (SoC)MMP-MBA (Target Threshold)Risk Assessment
hERG Inhibition (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
>10 µM (Low Risk)Must be >10 µMBenzylic amines can block K+ channels; critical Go/No-Go.[1]
MAO-A Inhibition NonePotential ActivityHigh Risk: 4-OMe-PEAs are often MAOIs.[1] If active, contraindicated with SSRIs.[2]
BBB Permeability (

)
High (

cm/s)
High (

cm/s)
Essential for CNS efficacy.[1]

Synthesis & Material Sourcing

For researchers replicating this study, the chemical identity must be verified.[2]

  • Compound: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine[1][2]

  • CAS: 177726-45-3 (Generic/Racemic)[1]

  • Sourcing: Available as a building block from vendors like BLDpharm or ChemScene [2].[2]

  • Purity Requirement: >98% by HPLC is mandatory for biological assays to avoid false positives from synthetic precursors (e.g., ketones).[2]

Conclusion

MMP-MBA presents a "stripped-down" pharmacophore compared to Venlafaxine.[1][2] While Venlafaxine's efficacy is proven, MMP-MBA offers a theoretical advantage in NET affinity due to the isobutyl tail.[2] However, the primary development risk lies in MAO inhibition liability inherent to the 4-methoxy-phenethylamine structure.[1][2]

Recommendation: Proceed with the In Vitro Binding and MAO-A/B inhibition panel. If MMP-MBA acts as a potent MAO inhibitor, it should be re-classified from an SNRI candidate to a potential monoamine oxidase inhibitor, diverging entirely from the Venlafaxine development path.[1][2]

References
  • Muth, E. A., et al. (1986).[2] "Biochemical, neurophysiological, and behavioral effects of wy-45,030, a bicyclic derivative of venlafaxine."[2] Drug Development Research.

  • PubChem Compound Summary. "1-(4-Methoxyphenyl)-3-methylbutan-1-amine."[1][2] National Center for Biotechnology Information.[1][2] [1]

  • Owens, M. J., et al. (1997).[2] "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics.

  • Eshleman, A. J., et al. (1999).[2] "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Methoxyphenyl)-3-methylbutan-1-amine

[1][2]

Executive Safety Summary

1-(4-Methoxyphenyl)-3-methylbutan-1-amine (CAS: 177726-45-3 for R-isomer; analogs widely used) is a primary amine intermediate.[1][2] While specific toxicological data for this exact isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis dictates it be handled as a Category 1C Corrosive and a potential Central Nervous System (CNS) active agent due to its structural homology with phenethylamines.[2]

Critical Hazards:

  • Corrosivity: High alkalinity (pKa ~10.[2]5) causes immediate, irreversible damage to mucous membranes and eyes.

  • Permeation: Lipophilic nature (methoxy + alkyl chain) facilitates rapid skin absorption.[2]

  • Sensitization: High potential for respiratory and skin sensitization upon repeated exposure.

Risk Assessment & PPE Matrix

The following selection logic is based on permeation kinetics rather than simple material compatibility. Amines are notorious for chemically attacking nitrile rubber over time, causing "silent breakthrough" where the glove looks intact but allows chemical passage.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Standard) Double-gloving: 1. Inner: 4-mil Nitrile (High dexterity)2.[1][2] Outer: 5-8 mil Nitrile (Chemical barrier)Standard nitrile degrades in <15 mins against concentrated aromatic amines.[1][2] The air gap between layers provides a "breakthrough buffer."
Hand Protection (High Risk) Laminate Film (e.g., Silver Shield®) or Butyl Rubber Required for immersion, spill cleanup, or handling >100mL.[2] Laminates prevent permeation for >4 hours.
Eye & Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient .[2] Amines track moisture; vapors can bypass glasses, causing corneal hazing ("blue haze" vision).
Respiratory Fume Hood (Face velocity: 100 fpm) Backup:[1][2] Full-face respirator with OV/P100 cartridges.[1][2]Amine vapors trigger bronchospasm. The "fishy" odor threshold is often above the safe exposure limit (olfactory fatigue).
Body Defense Tyvek® 400 (or equivalent) Lab Coat Cotton absorbs and holds amines against the skin.[2] Impervious fabrics are required to prevent "wicking" burns.

Operational Protocols: A Self-Validating System

To ensure safety, you must move beyond "following rules" to "verifying barriers."

Phase A: Preparation & Weighing[1][2]
  • Engineering Check: Verify fume hood flow using a tissue strip or anemometer. If flow is <80 fpm, STOP .

  • The "Acid Trap" Setup: Place an open vial of dilute acetic acid or HCl in the back of the hood during handling. This acts as a "scavenger" for fugitive amine vapors, reducing background odor and exposure.

  • Static Control: Use an anti-static gun on the weighing boat. Dry amines are often fluffy and electrostatic; static discharge can aerosolize the powder, bypassing respiratory protection.

Phase B: Active Handling (Synthesis/Transfer)[1][2]
  • Cannula Transfer: Never pour liquids. Use positive pressure cannula transfer for volumes >10mL to maintain a closed system.

  • Glove Inspection Loop: Every 20 minutes, inspect outer gloves for rippling or stiffness (signs of amine degradation).[2] Change outer gloves immediately if splashes occur. [1][2]

  • Needle Quench: Before removing a needle from a septum, pull a small volume of inert gas or solvent into the syringe to clear the tip. This prevents a "hanging drop" of amine from falling on your glove.

Phase C: Decontamination & Disposal[1]
  • Do NOT mix directly with concentrated acids.[2] The neutralization exotherm can cause spattering.

  • Protocol: Dilute the waste amine in a non-reactive solvent (e.g., heptane or IPA) first, then slowly add dilute (1M) HCl to precipitate the amine salt.

  • Validation: Check pH of the waste stream. It must be neutral (pH 6-8) before final disposal into the organic waste stream.[1][2]

Emergency Response Logic

Scenario: Skin Contact

Immediate Action: Flush with water for 15 minutes.[2][3][4] The Trap: Do not use vinegar or acids to neutralize skin. The heat of neutralization will exacerbate the chemical burn. Use water only.

Scenario: Spills (>10 mL)

Decision Logic:

  • Evacuate the immediate area (vapors will spread).[2]

  • Don PPE: Silver Shield gloves + SCBA (if available) or Full Face OV/P100.[2]

  • Neutralize: Apply a citric acid or sodium bisulfate spill pillow.[2] These solid acids neutralize gently without violent boiling.

  • Verify: Use pH paper on the residue. If it turns red/orange (acidic), the amine is neutralized.

Visualizing the Safety Workflow

The following diagram outlines the decision-making process for PPE selection and incident response.

PPE_WorkflowStartSTART: Task AssessmentRiskCheckIs volume > 10mL OR Heating involved?Start->RiskCheckLowRiskStandard ProtocolRiskCheck->LowRiskNoHighRiskHigh Hazard ProtocolRiskCheck->HighRiskYesPPE_LowPPE: Double Nitrile + Goggles + Lab CoatLowRisk->PPE_LowExecutionExecute Handling (Fume Hood Required)PPE_Low->ExecutionPPE_HighPPE: Laminate Gloves + Face Shield + Tyvek SuitHighRisk->PPE_HighPPE_High->ExecutionSpillSpill / Exposure?Execution->SpillResponse1. Evacuate2. Don SCBA/Resp3. Neutralize (Citric Acid)Spill->ResponseYesDisposalDispose as Organic WasteSpill->DisposalNoResponse->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on volumetric risk.

References

  • PubChem. (2025).[2] 1-(4-Methoxyphenyl)-3-methylbutan-1-one Compound Summary. National Library of Medicine. [Link](Note: Ketone precursor data used for structural homology regarding methoxy-phenyl group hazards).[1][2]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link](Standard for amine neutralization protocols).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.